3-(4-Fluorophenoxy)propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEDXODAYRWQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166326 | |
| Record name | 3-(4-Fluorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1579-78-8 | |
| Record name | 3-(4-Fluorophenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenoxy)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Fluorophenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-fluorophenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-Fluorophenoxy)propionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CS9VV5G5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthetic Heart of Modern Therapeutics: A Technical Guide to 3-(4-Fluorophenoxy)propionic Acid
Abstract
This technical guide delves into the pivotal role of 3-(4-Fluorophenoxy)propionic acid in contemporary drug development and agrochemical synthesis. While not recognized for its own intrinsic, potent biological activity, its significance lies in its function as a highly versatile and crucial synthetic intermediate. This document provides an in-depth exploration of the mechanisms of action of the key therapeutic agents derived from this compound, offering valuable insights for researchers, scientists, and professionals in drug development. We will dissect the synthetic pathways where this compound is a key building block and elucidate the molecular targets and signaling cascades of the resulting pharmaceuticals.
Introduction: The Unsung Hero of Synthesis
This compound is a carboxylic acid characterized by a fluorinated phenoxy group. This structural feature is particularly valuable in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.[1] Its primary role in the pharmaceutical and agrochemical industries is that of a precursor, a foundational element upon which more complex and biologically active molecules are constructed.[2] This guide will, therefore, focus on the mechanisms of the compounds for which this compound is an essential starting material.
Role as a Precursor in Anti-Inflammatory Drug Synthesis
A significant application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The propionic acid moiety is a classic pharmacophore found in many common NSAIDs, and the fluorinated phenoxy group can be a key component in tailoring the drug's specificity and pharmacokinetic profile.
The Cyclooxygenase (COX) Pathway: The Primary Target of Derived NSAIDs
The anti-inflammatory, analgesic, and antipyretic effects of many NSAIDs derived from propionic acid precursors are primarily due to their inhibition of the cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4]
-
COX-2: This isoform is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[5]
The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[6]
Diagram of the COX Pathway and NSAID Inhibition
Caption: The role of NSAIDs in the arachidonic acid cascade.
Experimental Protocol: In Vitro COX Inhibition Assay
To assess the inhibitory potential of a novel NSAID synthesized from this compound, a common in vitro assay is employed.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2.
Materials:
-
Purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Interpretation: A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) provides an indication of the drug's selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Reference NSAID A | 5.2 | 0.1 | 52 |
| Test Compound X | 10.8 | 0.5 | 21.6 |
| Reference NSAID B | 0.3 | 0.2 | 1.5 |
Potential for Direct Biological Activity: A Theoretical Perspective
While direct evidence is lacking, the chemical structure of this compound suggests potential for biological interactions based on the activities of structurally related molecules.
Comparison with Other Propionic Acid Derivatives
Other propionic acid derivatives have been shown to possess a range of biological activities. For instance, 3-(4-hydroxyphenyl)propionic acid, a metabolite of dietary polyphenols, has been demonstrated to suppress macrophage foam cell formation, a key event in atherosclerosis, by modulating the expression of genes involved in cholesterol transport and inflammation, such as ABCA1, SR-B1, and NF-κB.[7] While the fluorine and phenoxy substitutions would significantly alter the electronic and steric properties compared to a hydroxyl group, this illustrates that the core propionic acid scaffold can interact with biological targets.
The Lipoxygenase (LOX) Pathway
In addition to the COX pathway, the lipoxygenase (LOX) pathway is another important route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators.[8] Some anti-inflammatory compounds inhibit both COX and LOX enzymes. Given that this compound is a precursor for anti-inflammatory drugs, it is conceivable that novel compounds derived from it could be designed to target the LOX pathway.
Diagram of the LOX Pathway
Caption: The 5-Lipoxygenase pathway in inflammation.
Synthetic Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)
The true value of this compound is realized in its synthetic utility. Below is a generalized workflow illustrating its incorporation into a more complex molecule.
Diagram of a Generalized Synthetic Workflow
Caption: Generalized synthetic route utilizing this compound.
Conclusion and Future Directions
This compound stands as a testament to the importance of foundational molecules in the intricate process of drug discovery and development. While it may not be the final actor on the biological stage, it is undeniably a critical component in the script. Its fluorinated phenoxypropionic acid structure provides a versatile scaffold for the synthesis of a wide array of therapeutic agents, most notably anti-inflammatory drugs that target the cyclooxygenase pathway.
Future research may yet uncover direct biological activities of this compound or its metabolites. However, its current and foreseeable value lies in its role as a key intermediate. The continued exploration of new synthetic methodologies and the design of novel therapeutics based on this scaffold will ensure that this compound remains a relevant and valuable tool for medicinal chemists and drug development professionals for years to come.
References
- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible cyclooxygenase may have anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase inhibition: between the devil and the deep blue sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Lipoxygenase Activity of Leaf Gall Extracts of Terminalia chebula (Gaertn.) Retz. (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propionic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document delves into its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications, offering valuable insights for researchers and professionals in drug discovery and development.
Introduction: A Key Building Block in Medicinal and Agrochemical Chemistry
This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature imparts unique properties that enhance its biological activity and solubility, making it a valuable precursor in the synthesis of a wide array of bioactive molecules.[1] Its primary utility lies in its role as a foundational scaffold for creating more complex compounds with desired therapeutic or herbicidal properties. In the pharmaceutical sector, it serves as a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, often leading to improved efficacy and metabolic stability.[3] In agrochemical research, this compound is instrumental in the formulation of selective herbicides.[1]
Chemical Structure and Physicochemical Properties
The molecular structure of this compound consists of a p-fluorophenoxy group linked to a propionic acid moiety via an ether bond. This structure is achiral.
graph Chemical_Structure {
layout=neato;
node [shape=plaintext];
rankdir=LR;
// Atom nodes
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
F [label="F", fontcolor="#34A853"];
O1 [label="O", fontcolor="#EA4335"];
C7 [label="C"];
C8 [label="C"];
C9 [label="C"];
O2 [label="O", fontcolor="#EA4335"];
O3 [label="O", fontcolor="#EA4335"];
H1 [label="H"];
H2 [label="H"];
H3 [label="H"];
H4 [label="H"];
H5 [label="H"];
H6 [label="H"];
H7 [label="H"];
H8 [label="H"];
H9 [label="H"];
// Benzene ring with fluorine
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C4 -- F;
// Ether linkage
C1 -- O1;
O1 -- C7;
// Propionic acid chain
C7 -- C8;
C8 -- C9;
C9 -- O2 [style=double];
C9 -- O3;
O3 -- H9;
// Hydrogens on benzene ring
C2 -- H1;
C3 -- H2;
C5 -- H3;
C6 -- H4;
// Hydrogens on propionic acid chain
C7 -- H5;
C7 -- H6;
C8 -- H7;
C8 -- H8;
// Positioning
C1 [pos="0,0!"];
C2 [pos="-0.87,-0.5!"];
C3 [pos="-0.87,-1.5!"];
C4 [pos="0,-2!"];
C5 [pos="0.87,-1.5!"];
C6 [pos="0.87,-0.5!"];
F [pos="0,-3!"];
O1 [pos="1.73,0!"];
C7 [pos="2.5,0.5!"];
C8 [pos="3.3,0!"];
C9 [pos="4.1,0.5!"];
O2 [pos="4.1,1.5!"];
O3 [pos="4.9,0!"];
H9 [pos="5.7,0!"];
H1 [pos="-1.73,-0.5!"];
H2 [pos="-1.73,-1.5!"];
H3 [pos="1.73,-1.5!"];
H4 [pos="1.73,-0.5!"];
H5 [pos="2.5,1.1!"];
H6 [pos="2.2,-0.1!"];
H7 [pos="3.3,0.6!"];
H8 [pos="3.0,-0.6!"];
}
Figure 2: General workflow for the synthesis of this compound.
Analytical Characterization
A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propionic acid chain, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.8-7.2 ppm). The two methylene groups will appear as triplets due to coupling with each other. The acidic proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The two methylene carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching vibrations for the ether linkage, and C-F stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184.16). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[4] The fragmentation of the phenoxy portion of the molecule can also provide structural information.
Applications in Research and Drug Development
Intermediate in Anti-Inflammatory Drug Synthesis
Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] this compound serves as a valuable starting material for the synthesis of novel NSAID candidates. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[5] The fluorine substituent can enhance the binding affinity of the molecule to the target enzyme or improve its pharmacokinetic profile.
Precursor for Herbicides
Phenoxypropionic acids are a class of herbicides that can act as synthetic auxins, disrupting plant growth, or as inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[6] this compound can be used to synthesize more complex herbicides with improved selectivity and efficacy.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its unique structural features, particularly the fluorinated phenoxy group, make it an attractive starting material for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and scientists working in these fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid: From Discovery to Modern Applications
This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propionic acid, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the historical context of its parent chemical class, its synthesis, physicochemical properties, and its significant role as a building block in the creation of vital compounds.
Introduction: A Molecule of Versatility
This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is key to its utility, enhancing the biological activity and solubility of the molecules it helps to create.[1] It serves as a critical intermediate in the synthesis of a range of products, from pharmaceuticals like anti-inflammatory and analgesic drugs to agrochemicals such as herbicides and plant growth regulators.[1][2] The presence of the fluorine atom can improve pharmacokinetic properties, leading to greater efficacy and reduced side effects in drug candidates, and allows for the development of targeted herbicides.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2967-70-6 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Melting Point | 83-85 °C |
| Boiling Point | 287.7 °C (Predicted) |
| Density | 1.267±0.06 g/cm³ (Predicted) |
| Appearance | White to off-white crystalline powder |
Historical Context: The Dawn of Phenoxy Herbicides
While the specific discovery of this compound is not well-documented in seminal, standalone publications, its emergence is intrinsically linked to the broader history of phenoxyalkanoic acids, a class of compounds that revolutionized agriculture.
The journey began in the 1940s with the discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D), which mimics the plant growth hormone auxin, causing broadleaf weeds to grow uncontrollably and die. This discovery marked a new era in chemical weed control.
Building on this foundation, in the 1970s, agrochemical companies sought new herbicides to selectively control grass weeds in broad-leaf crops. This research led to the development of aryloxyphenoxypropionates (APPs), a class to which this compound belongs. These compounds were found to act on a different biochemical pathway, inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. This new mechanism of action provided the desired selectivity, and companies like Hoechst, Dow Chemical, and Imperial Chemical Industries (ICI) filed numerous patents for these new herbicides. It is within this intensive period of research and development in the 1970s that fluorinated derivatives like this compound were likely first synthesized and explored for their potential herbicidal properties.
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of a phenoxide with a haloalkane.
Generalized Experimental Protocol
Objective: To synthesize this compound from 4-fluorophenol and a 3-halopropionic acid.
Materials:
-
4-Fluorophenol
-
3-Chloropropionic acid (or 3-Bromopropionic acid)
-
Sodium hydroxide (or another suitable base)
-
A suitable solvent (e.g., water, ethanol, or a polar aprotic solvent like DMF)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
Formation of the Phenoxide: In a reaction vessel, dissolve 4-fluorophenol in the chosen solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 4-fluorophenoxide in situ.
-
Nucleophilic Substitution: To the solution of the phenoxide, add 3-chloropropionic acid. Heat the reaction mixture to reflux to facilitate the nucleophilic substitution reaction, where the phenoxide displaces the chloride ion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. If a non-aqueous solvent was used, it may be removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate, causing the this compound to precipitate out of the solution.
-
Isolation and Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to yield the purified this compound. The purity can be confirmed by measuring its melting point and through spectroscopic techniques such as NMR and IR spectroscopy.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The utility of this compound as a synthetic intermediate stems from the biological activity of the larger molecules it is used to create. These activities are primarily in two distinct areas: herbicidal and pharmaceutical.
Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Aryloxyphenoxypropionate (APP) herbicides derived from this intermediate are potent inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.
Mechanism of Action:
-
Enzyme Inhibition: APP herbicides bind to the carboxyltransferase (CT) domain of the ACCase enzyme.
-
Disruption of Fatty Acid Synthesis: This binding blocks the catalytic activity of ACCase, thereby halting the production of malonyl-CoA, a key building block for fatty acid synthesis.
-
Cellular Disruption: The lack of new fatty acids prevents the formation of new cell membranes, which is vital for plant growth and development.
-
Plant Death: Consequently, the growth of the grass weed is arrested, leading to necrosis and eventual death.
The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The ACCase in broadleaf crops is less susceptible to inhibition by APP herbicides.
Mechanism of ACCase Inhibition
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides.
Pharmaceutical Applications
In the pharmaceutical realm, this compound serves as a building block for various therapeutic agents.[1][2] Its incorporation into a drug's structure can significantly influence its pharmacological profile.
-
Beta-Blockers and Cardiovascular Drugs: The phenoxypropionic acid moiety is a common feature in certain beta-blockers. These drugs function by blocking the effects of adrenaline on beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure.
-
Anti-inflammatory Drugs and Analgesics: The structural framework of this intermediate is also utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Conclusion
This compound, while not a widely known end-product itself, is a cornerstone intermediate in the synthesis of a diverse range of biologically active molecules. Its history is intertwined with the development of modern selective herbicides that have significantly impacted global agriculture. In parallel, its structural motifs have been incorporated into important classes of pharmaceuticals. For the research scientist and the drug development professional, understanding the synthesis, properties, and functional significance of this molecule provides valuable insight into the design and creation of new and improved agrochemicals and therapeutic agents.
References
3-(4-Fluorophenoxy)propionic acid CAS number and molecular weight
An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical development. Designed for researchers, chemists, and professionals in drug discovery, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols to support advanced research and application.
Core Compound Identification and Properties
This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is of high interest in medicinal chemistry, as the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability of derivative molecules.[1][2]
Chemical Identity
| Identifier | Value | Source(s) |
| CAS Number | 1579-78-8 | [1][3][4] |
| Molecular Formula | C₉H₉FO₃ | [1][3][4] |
| Molecular Weight | 184.17 g/mol | [1] |
| Synonyms | 3-(4-fluorophenoxy)propanoic acid, 3-(p-Fluorophenoxy)propionic acid | [3] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White crystalline solid | [1] |
| Melting Point | 81-87 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | Store at 0-8°C in a dry area | [1][4] |
Synthesis Pathway: The Williamson Ether Synthesis Approach
The formation of the ether linkage in this compound is classically achieved via the Williamson ether synthesis. This Sₙ2 reaction is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[5][6] In this context, the synthesis involves the reaction of a 4-fluorophenoxide ion with an alkyl halide bearing a propionic acid moiety.
The causality for this choice of pathway is rooted in its efficiency and predictability. 4-Fluorophenol is readily deprotonated by a strong base to form a potent nucleophile (the phenoxide). This nucleophile then attacks a suitable three-carbon electrophile, such as ethyl 3-bromopropionate. Using an ester of the propionic acid is a critical strategic choice to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction. The final product is then obtained through a simple ester hydrolysis (saponification) step.
Conceptual Synthesis Workflow
Caption: A two-step synthesis pathway for this compound.
Applications in Drug Development and Agrochemicals
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for more complex molecules.[1] Its value lies in the unique combination of the phenoxypropionic acid scaffold and the fluorine substituent.
-
Pharmaceutical Development : It is a key intermediate in the synthesis of potential therapeutic agents, particularly anti-inflammatory and analgesic drugs.[1] The fluorophenoxy moiety can modify pharmacokinetic properties, leading to improved drug efficacy and potentially reduced side effects.[1] It has also been utilized as an intermediate for beta-blockers and other cardiovascular drugs.[2] The rationale for using a fluorinated precursor is to introduce metabolic stability at that position, preventing enzymatic degradation (e.g., hydroxylation) of the aromatic ring in the final drug product.
-
Agrochemicals : The structure is employed in formulating herbicides.[1] The phenoxypropionic acid class of compounds can mimic natural plant hormones, and strategic modifications, such as the addition of fluorine, can fine-tune their activity and selectivity for specific plant pathways, enabling effective weed control.[2]
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for the synthesis of this compound based on the Williamson ether synthesis. Each step includes checks and expected outcomes.
Objective: To synthesize this compound from 4-fluorophenol.
Materials:
-
4-Fluorophenol
-
Ethyl 3-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Protocol Steps:
-
Step 1: Ether Formation (Sₙ2 Reaction)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
-
Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 4-fluorophenoxide in situ.
-
Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-fluorophenol.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the solid with a small amount of acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 3-(4-fluorophenoxy)propanoate, typically as an oil.
-
-
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the crude ester from the previous step in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in 50 mL of deionized water.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with 30 mL of ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
-
Step 3: Acidification and Product Isolation
-
Cool the aqueous layer in an ice bath.
-
Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the pure white crystalline solid.
-
Dry the final product under vacuum. Verify purity via HPLC and confirm identity using ¹H NMR, ¹³C NMR, and MS. The melting point should align with the literature value of 81-87 °C.[1]
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following information is derived from its Safety Data Sheet (SDS).[4]
-
Hazard Classification :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
Precautionary Measures :
-
P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Handle in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust.[4]
-
Avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water.[4]
-
-
First Aid :
References
An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenoxy)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
3-(4-Fluorophenoxy)propionic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a fluorinated phenoxy group linked to a propionic acid moiety, suggests it may serve as a valuable building block in the development of novel bioactive molecules.[1] The presence of the fluorine atom can significantly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.[1]
This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. Understanding these characteristics is paramount for any researcher or developer intending to work with this compound, as they directly impact formulation development, bioavailability, and shelf-life. This document outlines detailed, field-proven methodologies for determining these properties, grounded in authoritative regulatory guidelines and scientific principles.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into more complex solubility and stability assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | Chem-Impex[1] |
| Molecular Weight | 184.17 g/mol | Chem-Impex[1] |
| Appearance | White crystalline solid | Chem-Impex[1] |
| Melting Point | 81-87 °C | Chem-Impex[1] |
I. Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A comprehensive solubility profile across a range of aqueous and organic solvents is therefore a prerequisite for formulation development. The following section details the experimental protocols for determining the kinetic and thermodynamic solubility of this compound.
Rationale for Solvent Selection
The choice of solvents for solubility determination is guided by the intended application and the need to understand the compound's behavior in both physiological and manufacturing contexts.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These buffers simulate the pH environments of the gastrointestinal tract, providing insights into how the solubility of this acidic compound will vary upon oral administration.
-
Water (Purified): Serves as a baseline for aqueous solubility.
-
Common Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): These are frequently used in analytical method development, formulation processes, and as vehicles for in vitro assays.
Experimental Protocol: Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility provides a rapid assessment of a compound's dissolution in a solvent. This method is particularly useful for early-stage discovery and screening activities.
Workflow for Kinetic Solubility Determination
Caption: A streamlined workflow for determining the kinetic solubility of this compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Illustrative Solubility Data
The following table presents a hypothetical, yet realistic, solubility profile for this compound, which would be generated from the described experiments.
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Purified Water | ~4-5 | 25 | Data to be determined | Thermodynamic |
| 0.1 N HCl | 1.2 | 37 | Data to be determined | Thermodynamic |
| Acetate Buffer | 4.5 | 37 | Data to be determined | Thermodynamic |
| Phosphate Buffer | 6.8 | 37 | Data to be determined | Thermodynamic |
| Phosphate Buffer | 7.4 | 37 | Data to be determined | Thermodynamic |
| Methanol | N/A | 25 | Data to be determined | Thermodynamic |
| Ethanol | N/A | 25 | Data to be determined | Thermodynamic |
| Acetonitrile | N/A | 25 | Data to be determined | Thermodynamic |
| DMSO | N/A | 25 | Data to be determined | Kinetic |
II. Stability Assessment
Evaluating the chemical stability of this compound is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a re-test period or shelf life. The International Council for Harmonisation (ICH) provides a comprehensive framework for these studies.[2][3][4]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used in long-term stability studies.[5][6][7] The primary objectives are to:
-
Identify likely degradation products.
-
Elucidate degradation pathways.
-
Demonstrate the specificity of the stability-indicating analytical method.
Workflow for Forced Degradation Studies
Caption: A systematic approach to conducting forced degradation studies on this compound.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[2][3] The storage conditions and testing frequencies are dictated by the ICH guidelines.[2][8]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Stability-Indicating Analytical Method
A validated stability-indicating method is a quantitative analytical procedure used to detect changes in the quality of the drug substance over time.[9][10] This method must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products and any other impurities. HPLC with UV or mass spectrometric detection is the most common technique for this purpose.
Solid-State Stability Characterization
In addition to solution stability, it is crucial to assess the solid-state stability of this compound. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[11][12] It can be used to determine the melting point, purity, and identify any polymorphic forms of the compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is useful for determining thermal stability and the presence of any solvates or hydrates.
III. Data Interpretation and Reporting
All data generated from solubility and stability studies should be meticulously documented and interpreted.
-
Solubility: The pH-solubility profile should be plotted to visualize the relationship between pH and aqueous solubility. This is particularly important for an acidic compound like this compound.
-
Stability: The rate of degradation under different stress conditions should be determined. For long-term and accelerated stability studies, the data should be evaluated to establish a re-test period, during which the compound is expected to remain within its quality specifications.
IV. Conclusion
A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development in any research or commercial application. The experimental protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data package. By adhering to these scientifically sound and regulatory-compliant practices, researchers can ensure the quality, safety, and efficacy of their work with this promising compound.
V. References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). --INVALID-LINK--
-
ICH, Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. --INVALID-LINK--
-
ICH Stability Testing Guidelines. SNS Courseware. --INVALID-LINK--
-
ICH releases overhauled stability guideline for consultation. RAPS. --INVALID-LINK--
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. --INVALID-LINK--
-
This compound. Chem-Impex. --INVALID-LINK--
-
Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Cheméo. --INVALID-LINK--
-
3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets. Echemi. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. --INVALID-LINK--
-
Forced degradation and impurity profiling. ScienceDirect. --INVALID-LINK--
-
Stability Indicating Forced Degradation Studies. RJPT. --INVALID-LINK--
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4. ChemicalBook. --INVALID-LINK--
-
459-31-4(3-(4-FLUOROPHENYL)PROPIONIC ACID) Product Description. ChemicalBook. --INVALID-LINK--
-
3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich. --INVALID-LINK--
-
3-(4-Fluorophenyl)propionic Acid | 459-31-4 | TCI EUROPE N.V. TCI Chemicals. --INVALID-LINK--
-
3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4. ChemicalBook. --INVALID-LINK--
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. --INVALID-LINK--
-
Stability indicating study by using different analytical techniques. IJSDR. --INVALID-LINK--
-
Stability Indicating Assay Method. IJCRT.org. --INVALID-LINK--
-
3-(4-Fluorophenyl)propionic acid | C9H9FO2. PubChem. --INVALID-LINK--
-
Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. PubMed. --INVALID-LINK--
-
3-(4-Fluorophenyl)propanoic acid | Biochemical Reagent. MedchemExpress.com. --INVALID-LINK--
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. --INVALID-LINK--
-
Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. --INVALID-LINK--
-
Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. --INVALID-LINK--
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. --INVALID-LINK--
-
Measurement by differential scanning calorimetry of specific heat capacity variation due to crystallization: Application to amorphous silicon. ResearchGate. --INVALID-LINK--capacity_variation_due_to_crystallization_Application_to_amorphous_silicon)
References
- 1. chemimpex.com [chemimpex.com]
- 2. database.ich.org [database.ich.org]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. snscourseware.org [snscourseware.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ijcrt.org [ijcrt.org]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of 3-(4-Fluorophenoxy)propionic Acid
Abstract
This comprehensive technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(4-Fluorophenoxy)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and interpretation of the spectral data, this guide serves as an authoritative reference for the characterization of this and similar compounds.
Introduction
This compound, with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol , is a molecule of interest in various fields of chemical research, including pharmaceutical and agrochemical development. Its structure combines a p-fluorophenoxy group with a propionic acid moiety, imparting a unique combination of chemical properties. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and for quality control in synthesis. This guide provides a detailed walkthrough of its characterization using fundamental spectroscopic techniques: NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.
Experimental Protocol: NMR Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
5 mm NMR tubes
-
Vortex mixer
Procedure:
-
Solvent Selection: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, the carboxylic acid proton may exchange with residual water, leading to a broad or absent signal. DMSO-d₆ is an excellent alternative as it will show the carboxylic acid proton, which will appear as a broad singlet at a downfield chemical shift.
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent containing TMS in a clean, dry vial.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~6.9-7.1 | Multiplet | 4H | Aromatic protons |
| ~4.2 | Triplet | 2H | -O-CH₂- |
| ~2.8 | Triplet | 2H | -CH₂-COOH |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (~11-12 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: The four protons on the fluorophenyl ring will appear in the aromatic region (~6.9-7.1 ppm). Due to the fluorine substituent, the protons ortho and meta to the fluorine will have slightly different chemical environments, and will show coupling to the fluorine atom, resulting in a complex multiplet.
-
Methylene Protons (-O-CH₂-): The methylene group adjacent to the ether oxygen is deshielded and is expected to appear as a triplet around 4.2 ppm. The triplet splitting pattern arises from coupling with the adjacent methylene group. Protons on carbons next to an ether oxygen typically show absorptions in the 3.4 to 4.5 δ range[1].
-
Methylene Protons (-CH₂-COOH): The methylene group adjacent to the carbonyl group is also deshielded, though to a lesser extent than the ether-linked methylene. It is predicted to resonate as a triplet around 2.8 ppm, coupled with the neighboring methylene protons.
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| ~175 | Carbonyl carbon (-COOH) |
| ~158 (d, ¹JCF ≈ 240 Hz) | C-F of the aromatic ring |
| ~155 | C-O of the aromatic ring |
| ~116 (d, ²JCF ≈ 23 Hz) | Carbons ortho to F in the aromatic ring |
| ~115 (d, ³JCF ≈ 8 Hz) | Carbons meta to F in the aromatic ring |
| ~66 | Methylene carbon (-O-CH₂-) |
| ~35 | Methylene carbon (-CH₂-COOH) |
Interpretation:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, around 175 ppm.
-
Aromatic Carbons: The aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the ether oxygen will also be in the aromatic region.
-
Aliphatic Carbons: The methylene carbon attached to the ether oxygen (-O-CH₂-) is expected around 66 ppm, while the methylene carbon adjacent to the carbonyl group (-CH₂-COOH) will be further upfield, around 35 ppm. Ether carbon atoms typically absorb in the 50 to 80 δ range[1].
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Sample Preparation
Materials:
-
This compound (a few milligrams)
-
Potassium bromide (KBr) for pellet preparation, or an Attenuated Total Reflectance (ATR) accessory.
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Thoroughly grind a small amount of the sample with dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Procedure (ATR Method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ether, and aromatic functionalities.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch of the carboxylic acid |
| ~1710 | Strong, Sharp | C=O stretch of the carboxylic acid |
| ~1250 and ~1040 | Strong | Asymmetric and symmetric C-O-C stretch of the aryl ether |
| ~1500 | Medium | C=C stretch of the aromatic ring |
| ~1220 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend for p-disubstituted benzene |
Interpretation:
-
Carboxylic Acid Group: The most prominent feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch[2].
-
Aryl Ether Group: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹[3].
-
Aromatic Ring: The presence of the aromatic ring will be indicated by C=C stretching absorptions around 1500 cm⁻¹. The para-substitution pattern gives rise to a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region.
-
C-F Bond: A strong absorption due to the C-F stretch is expected around 1220 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.
-
A gas chromatograph (GC) can be used for sample introduction and separation if analyzing a mixture.
Procedure:
-
Introduce a small amount of the sample into the ion source.
-
The sample is vaporized and then ionized by a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will show the molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of this compound.
-
Loss of Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment at m/z = 139.
-
McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond. This would result in the loss of propene (42 Da) and the formation of a radical cation of 4-fluorophenol at m/z = 142.
-
Cleavage of the Ether Bond: Cleavage of the bond between the ether oxygen and the propionic acid chain can lead to the formation of the 4-fluorophenoxy radical (m/z = 111) and a propionic acid cation (m/z = 73). Alternatively, formation of the 4-fluorophenoxy cation (m/z = 111) is a likely pathway.
-
Formation of the Fluorophenyl Cation: Loss of the propoxy group from the molecular ion could lead to the formation of the fluorophenyl cation at m/z = 95.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established principles of spectroscopy, serves as a valuable reference for researchers. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and related molecules, ensuring scientific integrity and facilitating further research and development.
References
An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(4-Fluorophenoxy)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Fluorophenoxy)propionic acid is a versatile aromatic carboxylic acid that holds significant promise as a scaffold for the development of novel therapeutics. Its unique chemical structure, featuring a fluorinated phenoxy group, suggests the potential for enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding and future potential of this compound in drug discovery and development. While direct biological data on this specific molecule is limited, this document synthesizes information from structurally related compounds to propose and explore potential therapeutic applications in metabolic disorders, inflammation, and neurodegenerative diseases. Detailed experimental protocols are provided to facilitate further investigation into these promising areas.
Introduction: Chemical Properties and Synthetic Overview
This compound (CAS No: 2967-70-6) is a white crystalline solid with a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol .[2] The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, often leading to increased metabolic stability and enhanced binding affinity to biological targets.
Chemical Structure:
Caption: Hypothesized PPAR agonist activity of this compound.
Inflammatory Conditions: A Potential Anti-inflammatory Agent
Many arylpropionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples. T[3]hese compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Furthermore, related phenolic compounds have demonstrated anti-inflammatory properties through various mechanisms, including the suppression of pro-inflammatory cytokines.
[4][5]Hypothesized Mechanism of Action:
This compound may exhibit anti-inflammatory effects through:
-
COX Inhibition: Direct inhibition of COX-1 and/or COX-2, reducing prostaglandin synthesis.
-
Cytokine Modulation: Suppression of pro-inflammatory cytokines such as TNF-α and IL-6, and potentially promoting anti-inflammatory cytokines like IL-10.
Caption: Postulated anti-inflammatory mechanism via COX inhibition.
Neurodegenerative Disorders: A Potential Neuroprotective Agent
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Phenolic acids and their derivatives have been shown to possess neuroprotective properties, attributed to their antioxidant and anti-inflammatory activities. T[4][6][7]he ability of small molecules to cross the blood-brain barrier is crucial for therapeutic efficacy in CNS disorders, and the lipophilic nature of the fluorophenoxy group may facilitate this.
Hypothesized Mechanism of Action:
The potential neuroprotective effects of this compound could arise from:
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.
-
Anti-neuroinflammatory Effects: Inhibition of microglial activation and suppression of pro-inflammatory cytokine production in the central nervous system.
Experimental Protocols for Therapeutic Validation
To investigate the hypothesized therapeutic applications, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
| Therapeutic Area | Assay | Description | Key Parameters to Measure |
| Metabolic Disorders | PPAR Transactivation Assay | A cell-based reporter gene assay to determine the agonist activity of the compound on PPAR isoforms (α, γ, δ). | EC50, maximal activation |
| Inflammation | COX Inhibition Assay | An enzymatic assay to measure the inhibition of COX-1 and COX-2 activity. | IC50 |
| Inflammation | Cytokine Release Assay | LPS-stimulated macrophages (e.g., RAW 264.7) are treated with the compound, and cytokine levels in the supernatant are measured by ELISA. | Inhibition of TNF-α, IL-6; stimulation of IL-10 |
| Neurodegeneration | In Vitro Neurotoxicity Assay | Neuronal cell lines (e.g., SH-SY5Y, HT-22) are exposed to a neurotoxin (e.g., MPP+, glutamate) with and without the compound. | Cell viability (MTT assay), LDH release |
| Neurodegeneration | ROS Scavenging Assay | A cell-free or cell-based assay (e.g., DCFH-DA) to measure the antioxidant capacity of the compound. | EC50 for ROS scavenging |
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Co-transfect cells with a PPAR expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain), a luciferase reporter vector under the control of a GAL4 upstream activation sequence, and a Renilla luciferase vector for normalization.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the fold induction against the compound concentration to determine the EC50 value.
In Vivo Models
| Therapeutic Area | Animal Model | Description | Key Endpoints |
| Metabolic Disorders | High-Fat Diet-Induced Obese Mice | C57BL/6J mice fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia. | Body weight, food intake, glucose tolerance, insulin tolerance, serum lipid profile, liver triglycerides. |
| Inflammation | Carrageenan-Induced Paw Edema in Rats | Injection of carrageenan into the rat paw induces a localized inflammatory response. | Paw volume, myeloperoxidase (MPO) activity in paw tissue. |
| Neurodegeneration | LPS-Induced Neuroinflammation in Mice | Intraperitoneal injection of lipopolysaccharide (LPS) to induce systemic inflammation and neuroinflammation. | Pro-inflammatory cytokine levels in the brain, microglial activation (Iba1 staining). |
-
Animal Husbandry: House male C57BL/6J mice under standard conditions with a 12-hour light/dark cycle.
-
Diet Induction: At 6-8 weeks of age, feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce an obese phenotype.
-
Treatment: Administer this compound or vehicle control daily by oral gavage for 4-6 weeks.
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.
-
-
Terminal Procedures:
-
Collect blood for measurement of serum insulin, glucose, triglycerides, and cholesterol.
-
Harvest liver tissue for triglyceride measurement and histological analysis (H&E and Oil Red O staining).
-
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Safety and Toxicological Considerations
Preliminary safety data for the structurally related compound 3-(4-Fluorophenyl)propionic acid suggests that it may cause skin and eye irritation and may cause respiratory irritation. A[8] comprehensive toxicological evaluation of this compound will be essential before advancing it into further preclinical and clinical development. This should include in vitro cytotoxicity assays, genotoxicity assays (e.g., Ames test), and in vivo acute and repeated-dose toxicity studies in rodents.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with the potential for therapeutic applications in metabolic, inflammatory, and neurodegenerative diseases. The structural similarities to known active pharmaceutical ingredients provide a strong rationale for the proposed investigations. The experimental workflows outlined in this guide offer a clear path for elucidating the biological activities and therapeutic potential of this compound. Future research should focus on a systematic evaluation of its efficacy in the proposed in vitro and in vivo models, followed by lead optimization to enhance potency and selectivity, and a thorough assessment of its safety profile. Such a program will be critical in determining whether this compound or its derivatives can be developed into novel and effective therapies for these challenging diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Identification of phytochemicals as putative ligands for the targeted modulation of peroxisome proliferator-activated receptor α (PPARα) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid and Its Postulated Role in Enzyme Inhibition
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)propionic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While direct empirical data on its specific enzyme inhibitory activity is not extensively documented in publicly available literature, its structural characteristics as a propionic acid derivative and its role as a precursor in the synthesis of anti-inflammatory and analgesic drugs strongly suggest a potential role as a cyclooxygenase (COX) enzyme inhibitor. This guide will, therefore, explore this inferred mechanism of action, detailing the underlying biochemical pathways, established experimental protocols for assessing such activity, and the kinetic analysis required to characterize inhibitor-enzyme interactions. The content is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of propionic acid derivatives.
Introduction: Unveiling this compound
This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is known to enhance the biological activity and solubility of molecules, making it a valuable building block in organic synthesis.[1] Its primary applications lie in the synthesis of more complex molecules with therapeutic or agricultural value. In the pharmaceutical sector, it serves as a key intermediate in the development of anti-inflammatory and analgesic medications.[1] In agriculture, it is utilized in the formulation of herbicides.[1]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83-85 °C |
| CAS Number | 2967-70-6 |
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives typically involves the reaction of a substituted phenol with a propionic acid equivalent under basic conditions. A general synthetic route is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide.
A plausible synthetic pathway for this compound is outlined below:
Caption: General synthetic scheme for this compound.
Inferred Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary therapeutic action of many propionic acid derivatives, such as ibuprofen and naproxen, is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8][9][10] Given that this compound is a precursor to anti-inflammatory drugs, it is highly probable that it or its downstream derivatives exhibit inhibitory activity against COX enzymes.
The Prostaglandin Synthesis Pathway and the Role of COX Enzymes:
Caption: The arachidonic acid cascade and the inhibitory role of COX inhibitors.[8]
Most non-steroidal anti-inflammatory drugs (NSAIDs), including propionic acid derivatives, act as competitive inhibitors of COX enzymes.[7] They compete with the natural substrate, arachidonic acid, for binding to the active site of the enzyme, thereby preventing the synthesis of prostaglandins.
Experimental Protocols for Assessing COX Inhibition
To empirically determine the inhibitory activity of this compound against COX-1 and COX-2, a variety of in vitro assays can be employed. The following provides a general framework for such an investigation.
A. In Vitro COX Inhibition Assay (Colorimetric Method)
This method measures the peroxidase activity of COX enzymes by monitoring the color change of an appropriate substrate.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and heme.
-
100% Activity wells: Add assay buffer, heme, and COX enzyme.
-
Inhibitor wells: Add assay buffer, heme, COX enzyme, and various concentrations of the test compound.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% activity wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
B. In Vitro COX Inhibition Assay (ELISA-based Method)
This high-throughput method directly measures the amount of prostaglandin E2 (PGE2) produced by the COX enzyme.[11]
Materials:
-
COX-1 and COX-2 enzymes
-
Assay Buffer
-
Arachidonic acid
-
Test compound
-
PGE2 ELISA kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Enzymatic Reaction: Incubate the COX enzyme, arachidonic acid, and various concentrations of the test compound.
-
Reaction Termination: Stop the reaction after a defined period.
-
PGE2 Quantification: Use a competitive ELISA to measure the amount of PGE2 produced in each reaction.
-
Data Analysis: Construct a standard curve for the PGE2 ELISA. Determine the concentration of PGE2 in each sample. Calculate the percent inhibition and subsequently the IC50 value.
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are essential. These studies involve measuring the initial reaction rates at various substrate and inhibitor concentrations.
Michaelis-Menten and Lineweaver-Burk Plots:
The data obtained from kinetic studies are often analyzed using the Michaelis-Menten equation and visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[1][12][13][14][15][16][17] This plot allows for the determination of key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax).[16][17]
Caption: A representative Lineweaver-Burk plot illustrating competitive inhibition.[1][12][13][14][18]
In the case of competitive inhibition , the Vmax remains unchanged, while the apparent Km increases. This is reflected in the Lineweaver-Burk plot by intersecting lines on the y-axis (1/Vmax) and different x-intercepts (-1/Km).[12][13][14]
Conclusion and Future Directions
While direct experimental evidence for the enzyme inhibitory properties of this compound is currently limited in the public domain, its chemical structure and established use as a precursor for anti-inflammatory drugs provide a strong rationale for its investigation as a cyclooxygenase inhibitor. The experimental protocols and kinetic analysis methods detailed in this guide offer a robust framework for elucidating its specific mechanism of action and inhibitory potency. Further research in this area could uncover novel therapeutic applications for this compound and its derivatives, contributing to the development of new and improved anti-inflammatory agents.
References
- 1. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. Khan Academy [khanacademy.org]
- 14. medschoolcoach.com [medschoolcoach.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. m.youtube.com [m.youtube.com]
Methodological & Application
Introduction: The Significance of a Versatile Synthetic Intermediate
An Application Note for the Synthesis of 3-(4-Fluorophenoxy)propionic acid
This compound is a carboxylic acid derivative featuring a fluorinated phenoxy group. This structural motif makes it a valuable building block in medicinal chemistry and agrochemical research.[1] The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[2] Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs, as well as in the formulation of specialized herbicides.[1][2]
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The chosen synthetic route is a two-step process beginning with the Williamson ether synthesis, followed by ester hydrolysis. This method is renowned for its reliability, broad applicability, and straightforward execution in a standard laboratory setting. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, and outline methods for purification and characterization to ensure a high-purity final product.
Chemical Principle: The Williamson Ether Synthesis and Saponification
The synthetic strategy hinges on two classic organic reactions:
-
Williamson Ether Synthesis : This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[3] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In the first step of our protocol, the acidic proton of 4-fluorophenol is removed by a base to form the 4-fluorophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl 3-bromopropionate, displacing the bromide leaving group to form the ether linkage.[3][4][5] This reaction is highly efficient because it involves a primary alkyl halide, which is ideal for the SN2 pathway and minimizes competing elimination reactions.[3][4]
-
Saponification (Ester Hydrolysis) : The ether-containing intermediate is an ethyl ester. To obtain the final carboxylic acid product, the ester group is hydrolyzed under basic conditions (saponification). A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt. A subsequent acidification step protonates the carboxylate to yield the final this compound.
The overall two-step reaction scheme is as follows:
Step 1: Williamson Ether Synthesis
4-Fluorophenol + Ethyl 3-bromopropionate → Ethyl 3-(4-fluorophenoxy)propionate
Step 2: Saponification
Ethyl 3-(4-fluorophenoxy)propionate → this compound
Experimental Protocol
This section provides a detailed methodology for the synthesis, purification, and characterization of this compound.
Reagents and Materials
Quantitative data and key physical properties of the required reagents are summarized below.
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | M.P. (°C) | B.P. (°C) |
| 4-Fluorophenol | 371-41-5 | C₆H₅FO | 112.10 | 45-48 | 185 |
| Ethyl 3-bromopropionate | 539-74-2 | C₅H₉BrO₂ | 181.03 | N/A | 188-190 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | 891 | N/A |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | -95 | 56 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 318 | 1388 |
| Hydrochloric Acid (HCl), 6M | 7647-01-0 | HCl | 36.46 | N/A | N/A |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | -83.6 | 77.1 |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | -95 | 69 |
Synthesis Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final characterized product.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 3-(4-fluorophenoxy)propionate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (5.6 g, 50 mmol), anhydrous potassium carbonate (10.4 g, 75 mmol), and acetone (100 mL).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent for this SN2 reaction. An excess of base ensures complete deprotonation.
-
-
Stir the suspension vigorously and add ethyl 3-bromopropionate (9.96 g, 55 mmol) dropwise to the mixture.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting reagent, 4-fluorophenol.
-
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts from the reaction mixture. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator. The resulting oil is the crude ethyl 3-(4-fluorophenoxy)propionate. This crude product is typically of sufficient purity to proceed directly to the next step.
Part B: Hydrolysis to this compound
-
Transfer the crude ester from Part A into a 250 mL round-bottom flask. Add ethanol (50 mL) and a solution of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL).
-
Rationale: Ethanol helps to solubilize the organic ester in the aqueous basic solution. A significant excess of NaOH drives the hydrolysis to completion.
-
-
Heat the mixture to reflux for 2-3 hours. The reaction is complete when the oily ester layer is no longer visible, indicating the formation of the water-soluble sodium salt.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 50 mL of water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the ether layers.
-
Cool the aqueous layer in an ice bath and slowly acidify by adding 6M HCl dropwise with stirring until the pH is approximately 2. A white solid will precipitate out of the solution.
-
Rationale: Acidification protonates the sodium 3-(4-fluorophenoxy)propionate salt, which is water-soluble, to the free carboxylic acid, which is not.[6]
-
-
Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
Part C: Purification and Characterization
-
Purification : The crude solid can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethyl acetate and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Rationale: Recrystallization is an effective method for purifying solid compounds. The ethyl acetate/hexanes solvent system provides good solubility at high temperatures and poor solubility at low temperatures, allowing for the formation of pure crystals.[7]
-
-
Dry the purified white crystalline solid under vacuum. The expected yield is typically in the range of 70-85% over the two steps.
-
Characterization :
-
Melting Point : Determine the melting point of the dried solid. The literature value is in the range of 81-87 °C.[1] A sharp melting point within this range is indicative of high purity.
-
¹H NMR Spectroscopy : The proton NMR spectrum should show characteristic peaks corresponding to the protons in the molecule. Expected chemical shifts (in CDCl₃) would be approximately:
-
~10-12 ppm (broad singlet, 1H, -COOH)
-
~6.8-7.1 ppm (multiplet, 4H, aromatic protons)
-
~4.2 ppm (triplet, 2H, -O-CH₂-)
-
~2.9 ppm (triplet, 2H, -CH₂-COOH)
-
-
¹³C NMR Spectroscopy : The carbon NMR should display 7 distinct signals (due to symmetry in the fluorophenyl group).
-
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Fluorophenol : Toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[8] Handle with extreme care.
-
Ethyl 3-bromopropionate : Lachrymator (causes tearing) and is harmful if swallowed. Causes skin and serious eye irritation.[9]
-
Sodium Hydroxide and Hydrochloric Acid : Corrosive and can cause severe chemical burns. Handle with care, especially during the neutralization/acidification steps.[6]
-
Organic Solvents : Acetone, ethyl acetate, and hexanes are flammable. Ensure no open flames or spark sources are nearby.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. prepchem.com [prepchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
Application Notes & Protocols for the Investigation of 3-(4-Fluorophenoxy)propionic acid in Anti-Inflammatory Drug Development
Introduction: Rationale for Investigation
3-(4-Fluorophenoxy)propionic acid is a synthetic intermediate recognized for its utility in the development of therapeutic agents, including anti-inflammatory and analgesic drugs[1]. While direct studies on its intrinsic anti-inflammatory activity are not extensively published, its structural features and the known biological activities of similar phenolic acid derivatives warrant a thorough investigation into its potential as a novel anti-inflammatory agent. Structurally related compounds, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) and 3-(4-hydroxyphenyl)propionic acid (HPPA), have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways[2][3][4][5][6]. These findings provide a strong rationale for exploring the anti-inflammatory potential of this compound.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate this compound as a potential anti-inflammatory drug candidate. We will provide detailed protocols for in vitro and in vivo studies, grounded in established methodologies for anti-inflammatory drug discovery[7][8][9][10].
Hypothesized Mechanism of Action
Based on the mechanisms reported for structurally similar compounds, we hypothesize that this compound may exert its anti-inflammatory effects by targeting core inflammatory signaling cascades. The primary hypothesis is that the compound will inhibit the production of pro-inflammatory mediators by suppressing the activation of transcription factors such as NF-κB and modulating the activity of mitogen-activated protein kinases (MAPKs).
The proposed mechanism involves the following key steps:
-
Inhibition of Pro-inflammatory Mediators: The compound is expected to reduce the production of key inflammatory molecules such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in response to inflammatory stimuli.
-
Suppression of NF-κB Signaling: It is hypothesized that this compound will inhibit the degradation of IκB-α, thereby preventing the nuclear translocation and activation of the NF-κB p65 subunit.
-
Modulation of MAPK and PI3K/Akt Pathways: The compound may also attenuate the phosphorylation of key MAPK proteins (p38, ERK, JNK) and the PI3K/Akt signaling pathway, which are crucial for the expression of inflammatory mediators.
The following diagram illustrates the proposed signaling pathway and the potential points of intervention for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Herbicide Formulations Based on 3-(4-Fluorophenoxy)propionic Acid
Introduction: The phenoxypropionic acid class of herbicides represents a cornerstone of modern agriculture, offering selective control of broadleaf weeds in cereal crops.[1][2] Their efficacy stems from their function as synthetic auxins, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in target species.[3][4] This guide focuses on a specific member of this class, 3-(4-Fluorophenoxy)propionic acid, a compound utilized as a key intermediate and active ingredient in the development of novel herbicidal products.[5][6] The introduction of a fluorine atom to the phenoxy ring can enhance metabolic stability and biological activity, making it a molecule of significant interest for researchers and formulation chemists.
This document provides a comprehensive overview, from mechanism of action to detailed laboratory protocols, for developing, testing, and validating a robust herbicide formulation. It is designed for professionals in the agrochemical field, emphasizing the scientific rationale behind key formulation and testing decisions to ensure both efficacy and stability.
Section 1: Scientific Background & Mechanism of Action
Physicochemical Properties of the Active Ingredient (AI)
Before any formulation work can begin, a thorough understanding of the active ingredient's properties is paramount. These properties dictate the choice of solvents, adjuvants, and the ultimate formulation type.
| Property | Value / Information | Significance for Formulation |
| Chemical Name | 3-(4-Fluorophenoxy)propanoic acid | - |
| CAS Number | 1579-78-8 | Unique identifier for sourcing and regulatory reference.[5] |
| Molecular Formula | C₉H₉FO₃ | - |
| Molecular Weight | 184.17 g/mol | Required for all concentration calculations.[5] |
| Appearance | White crystalline solid | Indicates the AI must be dissolved in a suitable solvent.[5] |
| Melting Point | 81-87 °C | Influences processing conditions and stability at high temperatures.[5] |
| Solubility | Oil-soluble (assumed) | As a lipophilic molecule, it is expected to be soluble in organic solvents, making it a prime candidate for an Emulsifiable Concentrate (EC) formulation.[7][8] |
| Acidity (pKa) | Weak Acid (assumed) | The carboxylic acid group means it can exist as an acid or a salt. The acid form is less water-soluble and suitable for EC formulations; salts are more water-soluble and used in other formulation types. |
Mechanism of Action: Synthetic Auxin
This compound functions as a synthetic auxin herbicide.[1][3] In susceptible broadleaf plants, the molecule mimics the natural hormone IAA.[4]
-
Uptake and Translocation: The herbicide is absorbed through the leaves and translocated throughout the plant to areas of active growth (meristems).[3]
-
Receptor Binding: At the cellular level, synthetic auxins bind to auxin receptors, primarily the TIR1/AFB F-box proteins.[9]
-
Disruption of Gene Expression: This binding event targets Aux/IAA repressor proteins for degradation. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes.[9]
-
Uncontrolled Growth: The resulting surge in gene expression leads to epinasty (twisting of stems and petioles), uncontrolled cell division, and disruption of normal plant development, ultimately causing the death of the weed.[2][3] Natural auxins are rapidly inactivated by the plant, but synthetic auxins like this one persist, leading to a sustained and lethal response.[10]
Caption: Simplified mechanism of action for synthetic auxin herbicides.
Section 2: Herbicide Formulation Development
The most suitable formulation for an oil-soluble, solid active ingredient like this compound is an Emulsifiable Concentrate (EC) .[11] An EC is a liquid formulation where the AI is dissolved in an organic solvent system along with a blend of emulsifiers.[8][12] When diluted with water in a spray tank, it spontaneously forms a stable oil-in-water emulsion, appearing milky.[13]
Workflow for Formulation Development & Testing
Caption: Workflow for developing and validating an EC herbicide formulation.
Protocol: Preparation of a 200 g/L EC Formulation
This protocol details the preparation of a 100 mL laboratory-scale batch of an Emulsifiable Concentrate containing 200 g/L of this compound.
Materials & Equipment:
-
This compound (AI), technical grade (>98%)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Emulsifier blend (e.g., a mix of non-ionic and anionic surfactants)
-
250 mL glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance (readable to 0.01 g)
-
Graduated cylinders
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses, lab coat.[12]
Sample Formulation Recipe:
| Component | Role | % (w/w) | Amount for 100 mL |
| This compound | Active Ingredient | 20.0 | 20.0 g |
| Aromatic 150 ND | Solvent | 65.0 | 65.0 g |
| Calcium Dodecylbenzene Sulfonate (Anionic) | Emulsifier | 5.0 | 5.0 g |
| Ethoxylated Alcohol (Non-ionic, low HLB) | Emulsifier | 5.0 | 5.0 g |
| Ethoxylated Castor Oil (Non-ionic, high HLB) | Emulsifier | 5.0 | 5.0 g |
| Total | 100.0 | 100.0 g |
Procedure:
-
Solvent Dispensing: Tare the 250 mL beaker on the analytical balance. Weigh 65.0 g of the aromatic solvent into the beaker.
-
AI Dissolution: Place the beaker on the magnetic stirrer and add a stir bar. Begin stirring at a moderate speed. Slowly add the 20.0 g of this compound to the solvent. Continue stirring until the AI is completely dissolved. This may take 10-20 minutes.
-
Scientist's Insight: Ensuring the AI is fully dissolved before adding emulsifiers is critical.[11] Undissolved crystals can become nucleation sites for crystallization during storage, leading to an unstable product.
-
-
Emulsifier Addition: Sequentially weigh and add each emulsifier component directly to the solution while it continues to stir: 5.0 g of Calcium Dodecylbenzene Sulfonate, 5.0 g of the low HLB non-ionic surfactant, and 5.0 g of the high HLB non-ionic surfactant.[7]
-
Scientist's Insight: A blend of emulsifiers is almost always superior to a single one. The anionic surfactant provides rapid emulsification, while the combination of low and high HLB (Hydrophile-Lipophile Balance) non-ionic surfactants provides steric stabilization for long-term emulsion stability upon dilution.[11]
-
-
Homogenization: Continue stirring the mixture for an additional 15 minutes to ensure all components are thoroughly blended and the solution is homogenous.
-
Quality Control Check (Emulsion Stability):
-
Prepare a 1% dilution by adding 1 mL of the freshly made EC to 99 mL of standard hard water in a graduated cylinder.
-
Seal the cylinder and invert it 10 times.
-
A stable formulation should form a spontaneous, uniform milky emulsion with no signs of oil separation or creaming after standing for at least 2 hours.[13] This initial check validates the chosen emulsifier system.
-
Section 3: Performance & Stability Testing
Once a prototype formulation is developed, it must undergo rigorous testing to validate its shelf-life and biological efficacy.
Protocol: Accelerated Storage Stability Study
This protocol uses elevated temperatures to predict the long-term stability of the formulation, following internationally recognized methods.[14][15] A 14-day study at 54°C is widely accepted as a proxy for 2 years of real-time storage under ambient conditions.[16]
Procedure:
-
Sample Preparation: Fill two 50 mL containers made of the intended commercial packaging material (e.g., HDPE) with the prototype EC formulation, leaving minimal headspace. Seal them tightly.
-
Initial Analysis (Time Zero): Take a sample from the bulk formulation. Analyze it for:
-
Active Ingredient Concentration (via HPLC or GC).
-
Physical Appearance (clarity, color, homogeneity).
-
Emulsion Stability (as described in the QC check above).
-
-
Accelerated Storage: Place the sealed containers in a calibrated oven set to 54 ± 2°C for exactly 14 days.[14]
-
Post-Storage Analysis: After 14 days, remove the samples and allow them to cool to room temperature for 24 hours.
-
Evaluation: Re-run the full suite of "Time Zero" analyses:
-
Active Ingredient Concentration: The loss of AI should not exceed 5% of the initial value.
-
Physical Appearance: There should be no signs of phase separation, crystallization, or significant color change.
-
Emulsion Stability: The formulation must still form a stable emulsion upon dilution.
-
Packaging Integrity: Inspect the containers for any signs of corrosion, staining, or degradation.[14]
-
Protocol: Greenhouse Bio-Efficacy Assay
This whole-plant bioassay is essential to confirm that the formulation effectively delivers the AI to the target weed and provides the expected herbicidal effect.[17][18]
Procedure:
-
Plant Propagation: Grow a susceptible broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti) and a tolerant crop species (e.g., Wheat, Triticum aestivum) in pots in a greenhouse. Grow enough plants to have at least 4 replicates per treatment.[17]
-
Treatment Preparation: When the weeds have reached the 3-4 true leaf stage, prepare the herbicide spray solutions.
-
Calculate the application rates required (e.g., 0x, 0.25x, 0.5x, 1x, and 2x the target field rate, where 'x' might be 100 g AI/hectare).
-
Prepare the dilutions from the EC formulation using water. Include an untreated control (water spray only) and a "formulation blank" (a formulation made without the AI) to test for phytotoxicity from the inert ingredients.
-
-
Herbicide Application: Apply the treatments to the plants using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[19]
-
Evaluation: Return the plants to the greenhouse. Assess the herbicidal effects at 7, 14, and 21 days after treatment (DAT).[20]
-
Data Collection: Record plant survival (as a percentage) and visually estimate the biomass reduction or injury on a scale of 0% (no effect) to 100% (complete plant death).[19]
-
Validation: The susceptible weed species should show a clear dose-response, with high injury at the 1x rate. The tolerant crop species should show minimal to no injury at all rates, confirming selectivity.[17]
-
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [myskinrecipes.com]
- 7. products.pcc.eu [products.pcc.eu]
- 8. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 12. Emulsifiable Concentrate Formulation [solutionsstores.com]
- 13. m.youtube.com [m.youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Generation of storage stability data for agricultural chemical products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contractlaboratory.com [contractlaboratory.com]
- 19. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 20. hracglobal.com [hracglobal.com]
Standard operating procedure for handling 3-(4-Fluorophenoxy)propionic acid
Application Notes & Protocols for 3-(4-Fluorophenoxy)propionic acid
Document ID: ANP-C9H9FO3-001
Abstract: This document provides a comprehensive guide to the standard operating procedures for handling, storage, and application of this compound (CAS No. 1579-78-8). Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety practices and analytical validation. The narrative emphasizes the rationale behind each step, ensuring both procedural accuracy and a deep understanding of the compound's characteristics. Key sections include detailed protocols for stock solution preparation, quality control via HPLC, and emergency response, supplemented by visual workflows to enhance clarity and compliance.
Compound Profile and Scientific Context
This compound is a versatile carboxylic acid derivative recognized for its utility as a key intermediate in diverse research and development sectors.[1] Its structure, featuring a fluorinated phenoxy group, is critical to its function, often enhancing biological activity, metabolic stability, and solubility, making it an essential building block in the synthesis of bioactive molecules.[1][2]
Its primary applications include:
-
Pharmaceutical Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly anti-inflammatory and analgesic drugs.[1][3] Researchers leverage its structure to modify pharmacokinetic properties, aiming for improved efficacy and reduced side effects in drug formulations.[1]
-
Agrochemical Research: The compound is used to formulate modern herbicides and plant growth regulators.[1][2]
-
Biochemical and Materials Research: It is employed in studies related to enzyme inhibition and receptor binding and is explored for creating novel polymers with enhanced thermal stability.[1][3]
The following table summarizes its essential physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1579-78-8 | [1][4] |
| Molecular Formula | C₉H₉FO₃ | [1] |
| Molecular Weight | 184.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 81-87 °C | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C, in a dry, well-ventilated area |[1][5] |
Hazard Identification and Risk Mitigation
A thorough understanding of the potential hazards associated with this compound is the foundation of a safe experimental workflow. The primary risks involve irritation and acute toxicity if handled improperly. A systematic approach to risk assessment is mandatory before any laboratory work commences.
Table 2: GHS Hazard Identification for this compound
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[6] |
The following workflow illustrates the essential stages of risk assessment.
Caption: Risk Assessment Workflow for Chemical Handling.
Standard Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is essential to mitigate the risks identified above and to preserve the integrity of the compound.
Engineering Controls
The primary engineering control is the mandatory use of a certified chemical fume hood for all procedures involving the handling of solid this compound or its concentrated solutions. This is critical to minimize the risk of inhaling dust or vapors, directly addressing the H335 (May cause respiratory irritation) hazard.[4][7] The fume hood must have adequate airflow, and work should be conducted at least 6 inches inside the sash. An emergency eye wash station and safety shower must be readily accessible.[7][8]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazard profile. The following table details the minimum required PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Reference |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles, addressing the H319 hazard.[5][6] |
| Hand | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact, mitigating the H315 hazard.[5][9] |
| Body | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory | Required if working outside a fume hood or if dust generation is unavoidable. A NIOSH-approved N95 respirator is the minimum standard. | Prevents inhalation of irritating dust particles, addressing the H335 hazard.[6][10] |
General Handling and Weighing
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Aliquotting: Use a clean, designated spatula to transfer the solid compound from the stock bottle to a tared weigh boat.
-
Minimize Dust: Handle the solid gently to minimize the generation of airborne dust.[5] If the compound is electrostatically charged, an anti-static gun can be used on the weigh boat.
-
Transfer: Carefully transfer the weighed solid into the destination vessel. A powder funnel can aid in this process and prevent spillage.
-
Cleaning: Immediately after use, wipe down the spatula and the weighing area with a solvent-dampened cloth (e.g., 70% ethanol) to decontaminate surfaces. Dispose of the cloth as chemical waste.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][5]
Storage Requirements
Proper storage is crucial for maintaining the compound's purity and stability.
-
Temperature: Store containers in a refrigerator at 0-8°C.[1]
-
Atmosphere: Keep the container tightly closed to prevent moisture absorption and potential degradation.[5][8]
-
Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines.[5][11]
-
Location: Store in a designated, clearly labeled area within a cool, dry, and well-ventilated space.[5][7]
Emergency Procedures
All personnel must be familiar with these procedures before beginning work.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9][11]
-
Skin Contact: Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5][8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9][11]
Accidental Release Protocol
The following workflow should be initiated in the event of a spill.
Caption: Accidental Spill Response Workflow.
For any major spill, or if personnel feel unwell, evacuate the area and contact the institution's Environmental Health & Safety (EH&S) department immediately. Prevent the spilled material from entering drains or waterways.[4][8]
Application-Specific Protocols
These protocols provide validated, step-by-step methods for common laboratory applications.
Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 100 mL stock solution of 10 mM this compound in Dimethyl Sulfoxide (DMSO).
Rationale: DMSO is a common solvent for creating high-concentration stock solutions of organic molecules for biological assays due to its broad solvency and miscibility with aqueous media.
Materials:
-
This compound (MW: 184.17 g/mol )
-
Anhydrous DMSO
-
50 mL and 100 mL volumetric flasks (Class A)
-
Analytical balance
-
Spatula and weigh boat
-
Magnetic stirrer and stir bar
-
Serological pipette
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L × 0.100 L × 184.17 g/mol = 0.18417 g (or 184.2 mg)
-
-
Weighing: In a chemical fume hood, accurately weigh approximately 184.2 mg of this compound onto a weigh boat. Record the exact mass.
-
Dissolution: Carefully transfer the weighed solid into a 100 mL volumetric flask. Add approximately 70 mL of DMSO to the flask.
-
Mixing: Add a magnetic stir bar and place the flask on a magnetic stirrer. Stir at a moderate speed until the solid is completely dissolved. A gentle warming in a water bath (<40°C) can be used to expedite dissolution if necessary.
-
Final Volume: Once dissolved and cooled to room temperature, remove the stir bar and bring the solution to the 100 mL mark with DMSO.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into amber glass vials in appropriate aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and preparer's initials.
Protocol: Purity Verification by HPLC
This protocol provides a general method for verifying the purity of the compound, a critical step for ensuring experimental reproducibility. This serves as a self-validating system, confirming the quality stated on the Certificate of Analysis (CoA).[12]
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of non-volatile organic compounds by separating the main component from any impurities.[1][12]
Table 4: Example HPLC Parameters for Purity Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm | Standard column for separating moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure the carboxylic acid is protonated. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the compound. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min. | Gradually increases solvent strength to elute the compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separation. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical analysis. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at multiple wavelengths; 254 nm is a common choice for aromatic compounds. |
| Sample Prep. | 1 mg/mL solution in 50:50 Acetonitrile:Water | Ensures the sample is fully dissolved in a solvent compatible with the mobile phase. |
Caption: HPLC Quality Control Workflow.
Waste Disposal
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated weigh boats, and contaminated PPE (gloves, wipes) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4] Never pour chemical waste down the drain.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 3-Phenoxypropionic acid(7170-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Phenoxypropionic acid(940-31-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 3-(4-フルオロフェニル)プロピオン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. nbinno.com [nbinno.com]
A Robust, Validated HPLC Method for the Quantification of 3-(4-Fluorophenoxy)propionic Acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 3-(4-Fluorophenoxy)propionic acid. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate measurement critical for quality control and research.[1] The method utilizes a standard C18 stationary phase with a UV detector, ensuring accessibility for most analytical laboratories. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3][4]
Principle of Separation and Method Rationale
The successful quantification of an analyte by HPLC hinges on selecting a chromatographic system that provides robust and reproducible results. The choices for this method were guided by the physicochemical properties of this compound.
-
Analyte Properties : this compound (MW: 184.16 g/mol ) is a carboxylic acid with a fluorinated aromatic ring.[1][5] The presence of the phenyl ring makes it inherently hydrophobic, while the carboxylic acid moiety (pKa estimated to be ~4.5) is ionizable. Its structure contains a chromophore suitable for UV detection.
-
Chromatographic Mode : Reversed-phase liquid chromatography (RP-LC) is the dominant analytical technique for separating compounds based on hydrophobicity.[6] Given the analyte's non-polar aromatic structure, RP-HPLC is the ideal approach.
-
Stationary Phase : A C18 (octadecylsilane) column was selected as it is the most widely used reversed-phase support, offering a high degree of hydrophobic interaction necessary for retaining the analyte.[6]
-
Mobile Phase pH Control : The most critical parameter for analyzing ionizable compounds like carboxylic acids is the mobile phase pH.[7] To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of the carboxylic acid group must be suppressed. By adjusting the mobile phase pH to be at least 1.5-2 units below the analyte's pKa, the compound will exist predominantly in its neutral, more hydrophobic form, leading to better retention.[7][8] Therefore, an acidic mobile phase using 0.1% phosphoric acid (pH ~2.1) was chosen.
-
Detection : The phenyl group in the analyte provides strong UV absorbance. A UV-Vis detector set at 225 nm was chosen to provide high sensitivity for this compound. A Diode Array Detector (DAD) is recommended to simultaneously monitor peak purity.
Experimental Protocol
Reagents, Standards, and Materials
-
This compound Reference Standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄): ACS grade, ~85%
-
Volumetric flasks and pipettes: Class A
-
Syringe filters: 0.45 µm PTFE or Nylon
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition Software: Empower™, Chromeleon™, or equivalent.
Chromatographic Conditions
All quantitative parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly.
-
Diluent: Prepare a mixture of Acetonitrile and HPLC-grade water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate for 10 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter prior to injection.
Analytical Workflow
The overall process from sample receipt to final report generation follows a structured and logical path to ensure data integrity.
Caption: High-level workflow for the HPLC analysis.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4] Regulatory bodies like the FDA provide a clear framework for these validation activities.[9][10][11]
System Suitability
Before initiating any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Inject the diluent (blank) and a placebo sample (matrix without the analyte).
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the this compound peak.
Linearity and Range
-
Procedure: Inject the prepared calibration standards across the proposed range (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
The plot should be visually linear.
-
Accuracy
Accuracy is determined by recovery studies, spiking a placebo matrix with known amounts of the analyte at different concentration levels.
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for the sets of measurements should not exceed 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Formula:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.
Robustness
Robustness testing demonstrates the reliability of the method with respect to deliberate variations in method parameters.
-
Procedure: Introduce small, deliberate changes to the method parameters one at a time and assess the effect on the results and system suitability.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5 °C (25 °C and 35 °C)
-
Mobile Phase Composition: ± 2% absolute change in organic component (e.g., 53:47 and 57:43 ACN:Aqueous)
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor changes.
Caption: Inter-relationship of ICH validation parameters.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the routine quantification of this compound. The validation results, conducted in accordance with ICH guidelines, confirm that the method is specific, linear, accurate, precise, and robust. This protocol is well-suited for quality control laboratories in the pharmaceutical and chemical industries, providing a trustworthy tool for ensuring product quality and supporting research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. This compound [myskinrecipes.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. fda.gov [fda.gov]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 11. biopharminternational.com [biopharminternational.com]
The Synthetic Versatility of 3-(4-Fluorophenoxy)propionic Acid: A Guide for Discovery Chemistry
In the landscape of modern organic synthesis, particularly within drug discovery and agrochemical development, the strategic incorporation of fluorine-containing building blocks is a cornerstone of molecular design. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the arsenal of fluorinated synthons, 3-(4-fluorophenoxy)propionic acid stands out as a versatile and valuable intermediate. Its structure, featuring a carboxylic acid handle, a flexible propoxy linker, and a fluorinated aromatic ring, offers a triad of functionalities ripe for chemical elaboration.
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications and synthetic utility of this compound. We will delve into its role as a precursor to bioactive molecules, providing detailed, field-proven protocols for its conversion into key derivatives, and elucidating the chemical principles that underpin these transformations.
Core Attributes and Strategic Advantages
The utility of this compound as a building block is rooted in its distinct structural features:
-
The Carboxylic Acid: This functional group is the primary site for a host of chemical transformations, most notably amide bond formation and esterification. This allows for the facile introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
-
The Fluorinated Phenyl Ring: The para-fluoro substituent is a bioisostere of a hydrogen atom but imparts significantly different electronic properties. It can enhance binding interactions with target proteins through halogen bonding and other non-covalent interactions. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate.
-
The Ether Linkage and Propyl Chain: The ether and the three-carbon chain provide conformational flexibility, allowing the molecule to adopt optimal geometries for binding to biological targets. This linker can also be a key element in the pharmacophore of the final product.
These attributes make this compound a sought-after intermediate in the synthesis of anti-inflammatory agents, analgesics, beta-blockers, and herbicides.[1][2][3]
Key Synthetic Transformations and Protocols
The true power of this compound is realized in its chemical transformations. Below, we provide detailed protocols for three fundamental reactions that leverage this building block for the synthesis of more complex molecules.
Intramolecular Cyclization: Synthesis of 6-Fluoro-4-chromanone
One of the notable applications of this compound is its use as a precursor for the synthesis of chromanone derivatives, which are important scaffolds in medicinal chemistry. A key transformation is the intramolecular Friedel-Crafts acylation to yield 6-fluoro-4-chromanone.
Causality of Experimental Choices:
-
Strong Acid Catalyst: A strong protic acid, such as concentrated sulfuric acid or polyphosphoric acid, is required to protonate the carboxylic acid, making the carbonyl carbon sufficiently electrophilic to be attacked by the electron-rich aromatic ring.
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the competing hydrolysis of the acid catalyst and the potential for side reactions.
-
Reaction Quenching: Pouring the reaction mixture into ice-water serves to quench the reaction by diluting the acid and precipitating the organic product, which is sparingly soluble in water.
Experimental Protocol: Synthesis of 6-Fluoro-4-chromanone [4][5]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 30.0 g (163.0 mmol) of this compound.
-
Acid Addition: Carefully add 180 mL of concentrated sulfuric acid to the flask with stirring. The reaction is exothermic, and the addition should be done in a controlled manner, potentially with external cooling.
-
Reaction Monitoring: Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it with water, extracting with a suitable organic solvent (e.g., ethyl acetate), and spotting on a TLC plate.
-
Work-up: After 1 hour, pour the reaction mixture into 700 g of ice with vigorous stirring. A white precipitate of 6-fluoro-4-chromanone will form.
-
Isolation and Purification: Collect the white solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. Dry the solid in air. For further purification, recrystallize the crude product from ethanol to yield 20.55 g (76% yield) of 6-fluoro-4-chromanone as a white crystalline solid.
-
Characterization: The final product can be characterized by its melting point (113-115 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Reaction Workflow:
Caption: Workflow for the synthesis of 6-fluoro-4-chromanone.
Amide Bond Formation: Synthesis of 3-(4-Fluorophenoxy)propanamides
The conversion of the carboxylic acid moiety to an amide is a cornerstone of medicinal chemistry, as the amide bond is a key feature of many biologically active molecules. Standard peptide coupling reagents can be effectively employed for this transformation.
Causality of Experimental Choices:
-
Coupling Reagents: Reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.
-
Solvent: An aprotic polar solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it dissolves the reactants and reagents and does not interfere with the reaction.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir.
-
Activation: While stirring, add a solution of BOP reagent (1.1 eq) in DMF. Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Amidation Reaction Pathway:
Caption: General pathway for amide synthesis.
Esterification: Synthesis of 3-(4-Fluorophenoxy)propanoates
Esterification is another fundamental transformation of this compound, often employed to modify the solubility and pharmacokinetic properties of a molecule. Fischer-Speier esterification is a classic and reliable method.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent (a large excess) drives the equilibrium towards the formation of the ester product, according to Le Chatelier's principle.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
Experimental Protocol: Fischer-Speier Esterification [6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent (typically 10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from 2 to 24 hours depending on the alcohol used.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction and Neutralization: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | [Commercial Supplier] |
| Molecular Weight | 184.16 g/mol | [Commercial Supplier] |
| Melting Point | 83-85 °C | [Commercial Supplier] |
| Boiling Point | 287.7 °C (Predicted) | [Commercial Supplier] |
| CAS Number | 2967-70-6 | [Commercial Supplier] |
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse libraries of compounds for screening in drug discovery and agrochemical research. The protocols provided herein offer robust and reliable methods for the synthesis of key derivatives, providing a solid foundation for further synthetic explorations. As the demand for novel, effective, and safe chemical entities continues to grow, the strategic use of well-designed building blocks like this compound will remain a critical component of successful research and development programs.
References
- 1. US4625042A - Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]
- 2. WO2017023123A1 - Novel method for preparing chromanone derivative - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
- 4. EP0168006A2 - Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]
- 5. Process for preparing 3-(4-Fluorophenoxy)propionitrile and a process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Patent 0168006 [data.epo.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 3-(4-Fluorophenoxy)propionic acid
Abstract
This application note provides detailed methodologies for the derivatization of 3-(4-Fluorophenoxy)propionic acid, a compound of interest in pharmaceutical and metabolic research, for sensitive and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a critical step to convert the analyte into a more volatile and thermally stable form. This guide explores two primary, field-proven derivatization strategies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylation via esterification with Pentafluorobenzyl Bromide (PFBBr). We provide comprehensive, step-by-step protocols, discuss the underlying chemical principles, and present a validated GC-MS method for the analysis of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for this compound and related compounds.
Introduction: The Rationale for Derivatization
This compound is a carboxylic acid whose accurate quantification is crucial in various scientific disciplines. However, the presence of the polar carboxyl functional group imparts characteristics such as low volatility and a propensity for hydrogen bonding, which are incompatible with direct GC-MS analysis.[1][2] These properties lead to issues like poor peak symmetry (tailing), low sensitivity, and potential thermal degradation in the GC inlet.[1]
Derivatization overcomes these limitations by chemically modifying the carboxylic acid group, replacing the active hydrogen with a non-polar functional group.[3][4] This transformation results in a derivative that is:
-
More Volatile: Allowing for elution from the GC column at lower temperatures.
-
More Thermally Stable: Preventing degradation during analysis.
-
Less Polar: Minimizing interactions with active sites in the GC system, leading to improved peak shape.[3]
This application note will focus on two highly effective derivatization techniques: silylation and alkylation (specifically, pentafluorobenzylation).
Derivatization Strategies and Protocols
Silylation with BSTFA
Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3][5][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent due to its high reactivity and the volatility of its byproducts, which minimizes chromatographic interference.[6][7] The reaction of BSTFA with a carboxylic acid proceeds by nucleophilic attack of the carboxylate on the silicon atom of BSTFA, forming a stable TMS ester.
Diagram: Silylation Workflow
Caption: Workflow for silylation derivatization.
Protocol 2.1: Silylation of this compound with BSTFA
Materials:
-
Sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (or other suitable solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known volume of the sample extract into a 2 mL reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to remove all water and protic solvents as they will react with the silylating reagent.
-
Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine to the dried sample. Pyridine acts as a catalyst and aids in the dissolution of the analyte.[8]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.[3] The exact time and temperature may require optimization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Alkylation with Pentafluorobenzyl Bromide (PFBBr)
Alkylation is another robust derivatization method for carboxylic acids, involving the formation of an ester.[9] Pentafluorobenzyl bromide (PFBBr) is a particularly effective reagent that creates pentafluorobenzyl (PFB) esters. These derivatives are highly sensitive to Electron Capture Detection (ECD) and also exhibit excellent chromatographic properties for MS detection.[5][10] The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the benzylic carbon of PFBBr, displacing the bromide ion. A base, such as potassium carbonate, is used to deprotonate the carboxylic acid.
Diagram: PFBBr Alkylation Reaction
Caption: PFBBr alkylation of a carboxylic acid.
Protocol 2.2: Alkylation of this compound with PFBBr
Materials:
-
Sample containing this compound
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (anhydrous)
-
Hexane
-
Deionized water
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: To the sample extract in a reaction vial, add approximately 10-20 mg of anhydrous potassium carbonate.
-
Reagent Addition: Add 100 µL of the 10% PFBBr solution in acetone.[11]
-
Reaction: Tightly cap the vial, vortex briefly, and heat at 60°C for 1-2 hours in a heating block or water bath.[11]
-
Work-up: After the vial has cooled to room temperature, add 500 µL of hexane and 500 µL of deionized water. Vortex thoroughly to extract the PFB ester into the hexane layer and to remove excess reagents and salts.
-
Phase Separation: Centrifuge briefly if necessary to achieve clear phase separation.
-
Transfer: Carefully transfer the upper hexane layer to a clean GC vial.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
The following GC-MS conditions are recommended as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrumentation and analytical goals.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Expected Mass Spectra
-
TMS Derivative: The mass spectrum of the TMS ester of this compound is expected to show a molecular ion. Key fragments would likely arise from the cleavage of the trimethylsilyl group, the propionic acid side chain, and the fluorophenoxy moiety. A prominent ion at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺), is characteristic of TMS derivatives.[12] Based on the TMS derivative of the similar 3-(4-Methoxyphenyl)propionic acid, other significant fragments can be anticipated.[13]
-
PFB Derivative: The PFB ester will likely exhibit a characteristic and abundant fragment at m/z 181, corresponding to the pentafluorobenzyl cation ([C₇H₂F₅]⁺). The molecular ion may be observed, and other fragments will result from the cleavage of the ester bond and fragmentation of the propionic acid chain.
Table 2: Predicted Key Mass Fragments (m/z)
| Derivative | Molecular Ion (M⁺) | Key Fragments |
| TMS Ester | 258 | 243 (M-15), 185, 123, 95, 73 |
| PFB Ester | 364 | 185, 181, 123, 95 |
Note: These are predicted fragments and should be confirmed experimentally.
Method Validation
A robust analytical method requires validation to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the detector response over a defined range. A correlation coefficient (r²) of ≥ 0.99 is typically desired.
-
Accuracy and Precision: Accuracy, often assessed through recovery studies of spiked samples, should be within an acceptable range (e.g., 80-120%). Precision, measured as the relative standard deviation (RSD) of replicate measurements, should be low (e.g., <15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.[14]
-
Specificity: The method should be able to unequivocally assess the analyte in the presence of other components that may be expected to be present.
Safety Precautions
Derivatization reagents are often hazardous and must be handled with appropriate safety measures.
-
BSTFA: This reagent is flammable and moisture-sensitive. It can cause irritation to the skin, eyes, and respiratory system.[15][16]
-
PFBBr: Pentafluorobenzyl bromide is a lachrymator and is corrosive.[10]
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat when handling these reagents. Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The derivatization of this compound is an essential step for its successful analysis by GC-MS. Both silylation with BSTFA and alkylation with PFBBr are effective methods for converting the analyte into a volatile and thermally stable derivative. The choice of method may depend on the specific requirements of the analysis, such as desired sensitivity and available instrumentation. The protocols and GC-MS conditions provided in this application note serve as a comprehensive guide for developing and validating a robust analytical method for this and structurally related compounds.
References
- 1. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. phoenix-sci.com [phoenix-sci.com]
- 5. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-(4-Methoxyphenyl)propionic acid, TMS derivative [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237) [hmdb.ca]
- 15. dev.spectrabase.com [dev.spectrabase.com]
- 16. Impact of reaction parameters on the chemical profile of 3,4-methylenedioxymethamphetamine synthesized via reductive amination: target analysis based on GC-qMS compared to non-targeted analysis based on GC×GC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Step-by-Step Guide to Incorporating 3-(4-Fluorophenoxy)propionic Acid into Polymers for Advanced Drug Delivery
Introduction: The Potential of Fluorinated Phenoxy Moieties in Polymer-Based Therapeutics
The strategic incorporation of functional small molecules into polymer backbones is a cornerstone of modern materials science, particularly in the realm of biomedical applications and drug delivery. 3-(4-Fluorophenoxy)propionic acid is a molecule of significant interest due to its unique structural features: a carboxylic acid for versatile conjugation, a stable ether linkage, and a fluorinated aromatic ring. The presence of fluorine can enhance the lipophilicity and metabolic stability of a molecule, making polymers functionalized with this moiety promising candidates for controlled drug release systems.[1]
These fluorinated polymers are poised for a variety of biomedical uses, from creating nanoparticles for targeted cancer therapy to developing biodegradable matrices for sustained drug release.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step framework for incorporating this compound into polymeric structures. We will explore three primary methodologies:
-
Direct Polycondensation: Forming a polyester by reacting the carboxylic acid with a diol comonomer.
-
Ring-Opening Polymerization (ROP): A controlled polymerization method involving the synthesis and subsequent polymerization of a lactone derived from the parent acid.
-
Post-Polymerization Modification (Grafting): Covalently attaching the acid to a pre-existing polymer backbone.
Each section will detail the underlying chemical principles, provide step-by-step laboratory protocols, and outline the necessary characterization techniques to validate the successful incorporation of the this compound moiety.
Methodology 1: Direct Polycondensation with a Diol Comonomer
Direct polycondensation is a fundamental approach to synthesizing polyesters. This method leverages the carboxylic acid functionality of this compound to react with a diol, forming ester linkages that constitute the polymer backbone. While conceptually straightforward, achieving high molecular weight polymers requires careful control over reaction conditions to drive the equilibrium towards product formation, typically by efficiently removing the water byproduct.[3]
Scientific Rationale
The reaction is an acid-catalyzed esterification between the carboxylic acid of this compound and the hydroxyl groups of a diol, such as 1,6-hexanediol. The process is carried out at elevated temperatures and under vacuum to facilitate the removal of water, thereby pushing the reaction to completion and promoting the growth of long polymer chains.
Experimental Workflow: Polycondensation
Caption: Workflow for direct polycondensation.
Detailed Protocol: Polycondensation
Materials:
-
This compound
-
1,6-Hexanediol (or other suitable diol)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) as catalyst
-
High-purity nitrogen gas
-
Anhydrous toluene
-
Tetrahydrofuran (THF)
-
Methanol (cold)
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Reactant Charging: In a flame-dried three-neck round-bottom flask, combine equimolar amounts of this compound and 1,6-hexanediol. Add the catalyst, Sn(Oct)₂, at a concentration of 0.1-0.5 mol% relative to the diol.
-
Initial Reaction (Oligomerization): Place the flask in a heating mantle and begin stirring. Purge the system with nitrogen gas for 15-20 minutes. Heat the mixture to 180°C under a slow stream of nitrogen. Water will begin to distill off. Continue this step for 2-4 hours.
-
High Vacuum Polycondensation: Gradually increase the temperature to 220°C while slowly applying a high vacuum (<1 mmHg). The viscosity of the reaction mixture will increase significantly. Continue the reaction under high vacuum for 6-12 hours to achieve a high molecular weight polymer.
-
Polymer Isolation: Cool the reaction mixture to room temperature. The resulting solid polymer can be dissolved in a minimal amount of THF or chloroform.
-
Purification: Precipitate the dissolved polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. This removes unreacted monomers and low molecular weight oligomers.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization and Expected Results
| Technique | Purpose | Expected Outcome |
| FT-IR | Confirm ester formation | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the ester at ~1735 cm⁻¹ and C-O stretches around 1240 and 1100 cm⁻¹.[4][5] |
| ¹H NMR | Verify structural integrity | Signals corresponding to the protons of both monomer units should be present. The methylene protons adjacent to the newly formed ester linkage will show a characteristic downfield shift. |
| GPC/SEC | Determine molecular weight and PDI | A unimodal distribution indicating successful polymerization. Expected Mn > 10,000 g/mol with a PDI between 1.5 and 2.5.[6][7] |
| DSC | Analyze thermal properties | Determination of the glass transition temperature (Tg) and melting temperature (Tm), which will depend on the chosen diol and the polymer's molecular weight.[8] |
Methodology 2: Ring-Opening Polymerization (ROP) of a Derived Lactone
Ring-Opening Polymerization (ROP) is a powerful technique for producing well-defined polyesters with controlled molecular weights and low polydispersity.[9] This method is particularly advantageous for creating biocompatible and biodegradable polymers.[10] The process involves two main stages: first, the synthesis of a cyclic ester (lactone) from this compound, and second, the polymerization of this lactone.
Scientific Rationale
The ROP of lactones is typically catalyzed by organometallic compounds, such as Sn(Oct)₂, or by organic catalysts.[11] The polymerization proceeds via the nucleophilic attack of an initiator (often an alcohol) on the carbonyl carbon of the lactone, leading to the opening of the ring. The reaction propagates as the newly formed alkoxide end-group attacks subsequent lactone monomers. This chain-growth mechanism allows for excellent control over the polymer's final properties.
Stage 1: Synthesis of the Corresponding Lactone
To perform ROP, this compound must first be converted into a polymerizable cyclic monomer. This requires transforming the propionic acid structure into a hydroxy acid that can then undergo intramolecular cyclization (lactonization). A common synthetic route involves the α-bromination of the corresponding ester followed by reduction and cyclization.
Experimental Workflow: Lactone Synthesis & ROP
Caption: Workflow for lactone synthesis and ROP.
Detailed Protocol: Lactone Synthesis and ROP
Part A: Lactone Synthesis (Conceptual Outline)
Note: The synthesis of a specific lactone from this compound is a multi-step organic synthesis project. A generalized approach based on established methods is provided.[12][13]
-
Protection of Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl ester) to prevent side reactions.
-
Functionalization: Introduce a hydroxyl group at the appropriate position to enable cyclization. This can be a challenging step and may require specialized synthetic strategies.
-
Deprotection and Cyclization: Hydrolyze the ester back to a carboxylic acid. Induce intramolecular esterification (lactonization) using a dehydrating agent like Mukaiyama's or Shiina's reagent to form the desired lactone.[13]
-
Purification: Purify the resulting lactone monomer by column chromatography or distillation.
Part B: Ring-Opening Polymerization
Materials:
-
Purified fluorophenoxy-lactone monomer
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst
-
Benzyl alcohol (BnOH) as an initiator
-
Anhydrous toluene
-
Cold methanol
Procedure:
-
Setup: In a glovebox or under a high-purity nitrogen atmosphere, add the purified lactone monomer to a flame-dried Schlenk flask. Dissolve it in anhydrous toluene.
-
Initiation: Add the initiator, benzyl alcohol, via syringe. The monomer-to-initiator ratio will determine the target molecular weight.
-
Catalysis: Add the TBD catalyst (typically 1-5 mol% relative to the monomer).
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing them via ¹H NMR to determine monomer conversion. The reaction is typically complete within a few hours.
-
Termination & Purification: Once the desired conversion is reached, quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by adding the reaction mixture to cold methanol.
-
Drying: Collect the polymer by filtration and dry it in a vacuum oven at room temperature.
Characterization and Expected Results
| Technique | Purpose | Expected Outcome |
| FT-IR | Confirm polymerization | Disappearance of the lactone's strained C=O stretch (typically >1750 cm⁻¹) and appearance of a linear polyester C=O stretch (~1735 cm⁻¹).[14] |
| ¹H & ¹³C NMR | Confirm structure and end-groups | The polymer spectrum will show broadened peaks corresponding to the repeating monomer unit. End-group analysis can confirm initiation by benzyl alcohol and allow for calculation of Mn.[15][16] |
| GPC/SEC | Determine molecular weight and PDI | A narrow, unimodal distribution is expected. PDI values are typically low (< 1.3), indicating a controlled polymerization.[17][18] |
| DSC | Analyze thermal properties | A distinct glass transition temperature (Tg) will be observable. The presence or absence of a melting peak (Tm) will indicate if the polymer is amorphous or semi-crystalline.[19][20] |
Methodology 3: Grafting onto a Pre-existing Polymer Backbone
Post-polymerization modification, or grafting, is a highly versatile method for functionalizing polymers. This "grafting to" approach utilizes the carboxylic acid of this compound to attach it as a side chain onto a polymer with complementary reactive groups, such as hydroxyl or amine groups.[21] A common and effective method for this is carbodiimide coupling chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS).[22]
Scientific Rationale
EDC activates the carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[23] This intermediate is susceptible to hydrolysis, but the addition of NHS converts it into a more stable NHS ester. This amine-reactive ester then efficiently reacts with primary amine or hydroxyl groups on the polymer backbone (e.g., chitosan or a modified polyethylene glycol) to form a stable amide or ester linkage, respectively.[24][25]
Experimental Workflow: EDC/NHS Grafting
Caption: Workflow for EDC/NHS grafting reaction.
Detailed Protocol: EDC/NHS Grafting to an Amine-Terminated Polymer
Materials:
-
This compound
-
Amine-terminated polyethylene glycol (NH₂-PEG-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 50 mM MES buffer, pH 6.0
-
Coupling Buffer: 1x PBS, pH 7.4
-
Dialysis tubing (appropriate MWCO)
-
Deionized water
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in the MES activation buffer. Add a 1.5-fold molar excess of both EDC and NHS. Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-ester.
-
Polymer Solution: In a separate flask, dissolve the NH₂-PEG-NH₂ in the PBS coupling buffer.
-
Grafting Reaction: Add the activated NHS-ester solution to the polymer solution. Adjust the pH to 7.4 if necessary. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Transfer the reaction mixture to a dialysis tube with a molecular weight cutoff (MWCO) significantly lower than the molecular weight of the PEG polymer. Dialyze against deionized water for 48 hours, changing the water frequently to remove unreacted this compound, EDC, NHS, and urea byproducts.
-
Isolation: Freeze the purified polymer solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy solid.
Characterization and Expected Results
| Technique | Purpose | Expected Outcome |
| FT-IR | Confirm amide bond formation | Appearance of characteristic amide bands: Amide I (C=O stretch) around 1650 cm⁻¹ and Amide II (N-H bend) around 1550 cm⁻¹.[5] |
| ¹H NMR | Verify grafting and determine substitution degree | Appearance of new peaks corresponding to the aromatic and propionic protons of the grafted moiety. Integration of these peaks relative to the polymer backbone peaks (e.g., PEG's methylene protons) can quantify the degree of substitution.[26] |
| GPC/SEC | Confirm polymer integrity | A slight increase in molecular weight may be observed, with no significant degradation or cross-linking of the polymer backbone. The PDI should remain low.[27] |
| UV-Vis Spec. | Quantify grafting (alternative method) | The aromatic ring of the fluorophenoxy group has a UV absorbance (~270 nm). A calibration curve can be used to quantify the amount of grafted material. |
Application in Drug Delivery: A Perspective
Polymers incorporating this compound can serve as advanced drug delivery vehicles. The fluorinated moiety can enhance the encapsulation efficiency of hydrophobic drugs through favorable interactions and potentially modulate the release kinetics.[1] For instance, a polyester synthesized via ROP could be formulated into nanoparticles for intravenous drug delivery. The biodegradable ester backbone would allow for the controlled release of an encapsulated therapeutic agent as the polymer matrix degrades within the body.[28][29] Similarly, a PEG polymer grafted with this molecule could self-assemble into micelles, encapsulating a hydrophobic drug within the core while the hydrophilic PEG shell provides stealth properties in circulation.[30][31] The choice of incorporation method—polycondensation, ROP, or grafting—provides a versatile toolkit to tailor the final material's properties, such as degradation rate, drug loading capacity, and release profile, to the specific demands of the therapeutic application.[32][33]
References
- 1. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation | MDPI [mdpi.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. azom.com [azom.com]
- 9. Visible light-mediated ring-opening polymerization of lactones based on the excited state acidity of ESPT molecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and ring-opening (co)polymerization of lactones derived from the cotelomerization of isoprene, butadiene, and CO2 - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. Lactone synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. jordilabs.com [jordilabs.com]
- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 20. researchgate.net [researchgate.net]
- 21. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 22. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Controlled drug release from a polymer matrix by patterned electrospun nanofibers with controllable hydrophobicity - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 30. mdpi.com [mdpi.com]
- 31. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-fluorophenoxy)propionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis of this versatile compound. This compound is a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the formulation of agricultural chemicals.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and final product purity.
I. Overview of the Primary Synthetic Route: Williamson Ether Synthesis
The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[2][3] In this specific application, the sodium salt of 4-fluorophenol (the nucleophile) reacts with a 3-halopropionic acid, typically 3-bromopropionic acid (the electrophile), to form the desired ether linkage.
The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of 4-fluorophenol attacks the carbon atom bearing the halogen in 3-bromopropionic acid.[3][4] The success of this synthesis is highly dependent on several critical parameters, which, if not carefully controlled, can lead to diminished yields and the formation of unwanted byproducts.
Reaction Visualization
Caption: Williamson ether synthesis of this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing insights into the rationale behind procedural steps.
Q1: What is the optimal base for the deprotonation of 4-fluorophenol?
A1: Sodium hydroxide (NaOH) is a commonly used and effective base for this reaction.[5] Phenols are more acidic than aliphatic alcohols, allowing for deprotonation by a strong base like NaOH. The use of an appropriate amount of a strong base ensures the complete formation of the sodium 4-fluorophenoxide, which is a potent nucleophile necessary for the SN2 reaction.[4]
Q2: Which solvent system is recommended for this synthesis?
A2: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred. These solvents are effective at solvating the cation (Na+) of the phenoxide, leaving the oxygen anion more exposed and nucleophilic. This enhances the rate of the SN2 reaction. While alcohols can be used, they may participate in side reactions or reduce the nucleophilicity of the phenoxide through hydrogen bonding.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is typically carried out at an elevated temperature, often in the range of 80-120 °C, to ensure a reasonable reaction rate. The reaction time can vary from a few hours to overnight, and it is best monitored by thin-layer chromatography (TLC) to determine the point of completion.
Q4: How can I effectively purify the final product?
A4: The purification process generally involves an acidic workup followed by extraction and recrystallization. After the reaction is complete, the mixture is cooled and acidified with an acid like hydrochloric acid (HCl) to protonate the carboxylate and any unreacted phenoxide.[5] The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate.[5] Subsequent washing with water and brine, followed by drying and evaporation of the solvent, will yield the crude product. Recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, is often employed to obtain the pure this compound.[6]
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Deprotonation of 4-Fluorophenol | Ensure the use of a sufficiently strong and anhydrous base (e.g., NaOH, NaH). Verify the stoichiometry of the base; a slight excess may be beneficial. | The phenoxide is the active nucleophile. Incomplete deprotonation leads to a lower concentration of the nucleophile, thus slowing down the reaction.[4] |
| Poor Quality of 3-Bromopropionic Acid | Use freshly purchased or purified 3-bromopropionic acid. Older reagents can decompose. | 3-Halopropionic acids can undergo self-condensation or other degradation pathways over time, reducing the concentration of the active electrophile. |
| Suboptimal Reaction Temperature | Increase the reaction temperature in increments of 10 °C, while monitoring for byproduct formation via TLC. | The SN2 reaction rate is temperature-dependent. Insufficient thermal energy can lead to a sluggish or stalled reaction. |
| Presence of Water in the Reaction | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | Water can protonate the phenoxide, regenerating the less nucleophilic phenol and reducing the reaction rate. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution | Scientific Rationale |
| Elimination Reaction of 3-Bromopropionic Acid | Use a less hindered base if possible, and avoid excessively high temperatures. | 3-Bromopropionic acid can undergo elimination to form acrylic acid, especially at high temperatures and in the presence of a strong, hindered base. |
| Self-Condensation of 3-Bromopropionic Acid | Ensure slow addition of the base to the reaction mixture containing both 4-fluorophenol and 3-bromopropionic acid. | High local concentrations of base can promote the self-condensation of 3-bromopropionic acid. |
| Dialkylation of 4-Fluorophenol (if other reactive sites exist) | This is less common with 4-fluorophenol but ensure correct stoichiometry to avoid side reactions if using a different phenol. | While not a primary concern for 4-fluorophenol, other phenols with multiple reactive sites could undergo multiple alkylations. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Scientific Rationale |
| Emulsion Formation During Extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | The addition of an electrolyte increases the ionic strength of the aqueous phase, which can help to break up emulsions. |
| Product is Oily or Fails to Crystallize | Ensure all solvent has been removed from the crude product. Try different recrystallization solvent systems (e.g., toluene, hexane/ethyl acetate). Seeding with a previously obtained crystal can also induce crystallization. | The presence of residual solvent can inhibit crystallization. The choice of recrystallization solvent is crucial for obtaining a pure, crystalline solid. |
| Co-precipitation of Starting Materials | During the acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the product and any unreacted phenoxide. Wash the organic layer thoroughly with water to remove any remaining salts. | Incomplete protonation can lead to the formation of salts that may co-precipitate with the product. |
IV. Detailed Experimental Protocol
This section provides a standardized, step-by-step protocol for the synthesis of this compound.
Materials:
-
4-Fluorophenol
-
Sodium hydroxide (NaOH)
-
3-Bromopropionic acid
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄, anhydrous) or Sodium sulfate (Na₂SO₄, anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in anhydrous DMF.
-
Base Addition: Carefully add sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium 4-fluorophenoxide.
-
Addition of Electrophile: To the resulting solution, add 3-bromopropionic acid (1.05 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature with stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.
-
Workup - Quenching and Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated HCl.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure this compound.
V. References
-
PrepChem. (n.d.). Synthesis of (e) 3-(4-Fluorophenyl)propionic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Bromo-3-fluorophenol synthesis. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Thompson, D. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Bromination of 4-Fluorophenol. Retrieved from --INVALID-LINK--
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 3-(3-Fluorophenyl)propionic acid | 458-45-7. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from --INVALID-LINK--
-
PrepChem. (n.d.). Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from --INVALID-LINK--
-
GSRS. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Production of ( R )-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 6). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). How to improve the yield and purity of 2-(4-hydroxyphenyl)propionic acid. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propionic Acid Derivatives
Welcome to the technical support center for the synthesis of 3-(4-fluorophenoxy)propionic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. This compound is a key building block in the development of various pharmaceuticals, including anti-inflammatory agents and cardiovascular drugs, as well as agrochemicals.[1][2] Its synthesis, while conceptually straightforward, presents several common challenges that can impact yield, purity, and scalability.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, address specific issues you may encounter, and provide validated protocols to ensure the integrity and success of your synthesis.
Synthetic Workflow Overview
The most common and industrially scalable route to this compound involves a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis, structured by reaction stage.
Part A: Williamson Ether Synthesis (Ester Formation)
The Williamson ether synthesis is a robust SN2 reaction between a deprotonated alcohol (a phenoxide in this case) and an alkyl halide.[3][4]
Q1: My etherification yield is consistently low (<70%). What are the most likely causes?
A1: Low yields in this step typically trace back to four key areas: the base, the solvent, reaction temperature, or the quality of the starting materials.
-
Inefficient Deprotonation: 4-Fluorophenol has a pKa of ~9.9. For complete conversion to the nucleophilic phenoxide, you need a base strong enough to deprotonate it irreversibly. While strong bases like sodium hydride (NaH) are effective, they can present safety and handling challenges.[5] A more practical and common choice is a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[6] The key when using these is to ensure the reaction has enough thermal energy and time to drive the equilibrium towards the phenoxide.
-
Inappropriate Solvent: The ideal solvent must be polar aprotic to dissolve the phenoxide salt and promote the SN2 mechanism.[4][6] Acetone, DMF, and DMSO are excellent choices. Using protic solvents like ethanol or water will solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.
-
Side Reactions: The primary competing reaction is elimination of the alkyl halide, but this is less common with primary halides like ethyl 3-bromopropanoate.[3] A more subtle issue can be C-alkylation of the phenoxide ring, although this is generally disfavored compared to O-alkylation.
-
Reaction Temperature: With K₂CO₃ in acetone, the reaction is typically run at reflux (~56°C). If the temperature is too low, the reaction rate will be impractically slow.
Q2: I see unreacted 4-fluorophenol on my TLC plate after 24 hours. How can I drive the reaction to completion?
A2: This is a classic sign of incomplete phenoxide formation or insufficient reaction time.
-
Check Your Base: Ensure you are using at least 1.1 to 1.5 equivalents of base (e.g., K₂CO₃) to drive the deprotonation forward. The base should be finely powdered and anhydrous.
-
Consider a Phase-Transfer Catalyst: Adding a catalytic amount (1-5 mol%) of tetrabutylammonium iodide (TBAI) can significantly accelerate the reaction. The iodide displaces the bromide on the electrophile in situ to form a more reactive alkyl iodide, and the quaternary ammonium salt helps shuttle the phenoxide into the organic phase.
-
Increase Temperature/Change Solvent: If using acetone, ensure it is vigorously refluxing. If the reaction is still sluggish, switching to a higher-boiling polar aprotic solvent like DMF or DMSO can increase the reaction rate.[6]
Q3: How do I effectively remove unreacted 4-fluorophenol from my crude ester product?
A3: 4-Fluorophenol is acidic and can be easily removed with a basic aqueous wash during workup. After the reaction is complete and the solvent has been removed, dissolve the crude residue in a water-immiscible solvent like ethyl acetate or diethyl ether. Wash the organic layer with 1M NaOH or saturated sodium bicarbonate solution.[7] The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as its sodium salt, while your neutral ester product remains in the organic layer.
Part B: Ester Hydrolysis (Saponification)
The final step is the hydrolysis of the ester to the carboxylic acid. Basic hydrolysis (saponification) is strongly recommended over acidic hydrolysis.
Q4: Should I use acid- or base-catalyzed hydrolysis? Why?
A4: Base-catalyzed hydrolysis is superior for two main reasons:
-
Irreversibility: Saponification is effectively irreversible because the final step is an acid-base reaction where the carboxylate anion is formed.[8] This drives the reaction to completion, ensuring a high yield of the desired product. Acid-catalyzed hydrolysis is a reversible equilibrium, which requires a large excess of water to achieve high conversion.[8][9]
-
Easier Purification: After saponification, your product is an aqueous-soluble carboxylate salt. This allows you to easily wash away any unreacted neutral ester starting material with an organic solvent. The pure acid is then precipitated by acidifying the aqueous layer.
Q5: After adding acid to my hydrolysis reaction, I get an oil instead of a solid precipitate. What can I do to induce crystallization?
A5: Oiling out is a common problem, often due to residual organic solvents, impurities, or supersaturation. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for product crystallization.
-
Ensure Complete Protonation: Use a pH meter or litmus paper to confirm the aqueous layer is strongly acidic (pH 1-2). Incomplete protonation will leave some of the product as the more soluble carboxylate salt.[7]
-
Scratch & Seed: Use a glass rod to scratch the inside of the flask at the oil-air interface. The microscopic scratches can provide nucleation sites for crystal growth. If you have a small amount of solid product from a previous batch, add a tiny crystal ("seed crystal").
-
Solvent-Based Workup: If scratching fails, perform a full extraction. Extract the oily product into ethyl acetate or dichloromethane. Wash this organic layer with water and then brine to remove inorganic salts. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid or oil can then be recrystallized.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(4-fluorophenoxy)propanoate
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq, finely powdered), and acetone (10 mL per gram of 4-fluorophenol).
-
Reaction: Stir the mixture vigorously and heat to a gentle reflux. Slowly add ethyl 3-bromopropanoate (1.1 eq) dropwise over 30 minutes.
-
Monitoring: Continue heating at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% ethyl acetate in hexanes) until the 4-fluorophenol spot has disappeared (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the potassium salts and wash the filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in ethyl acetate (20 mL/g of starting phenol). Wash the organic solution sequentially with 1M NaOH (2 x 50 mL), water (1 x 50 mL), and saturated NaCl solution (brine) (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a clear or pale yellow oil. The product is often pure enough for the next step without further purification.
Protocol 2: Saponification to this compound
-
Setup: To a round-bottom flask, add the crude ethyl 3-(4-fluorophenoxy)propanoate (1.0 eq) and a 2M solution of sodium hydroxide in water/ethanol (1:1 v/v) (2.5 eq NaOH).
-
Reaction: Heat the mixture to 60-70°C with stirring for 2-4 hours. Monitor for the disappearance of the starting ester by TLC. The product, being a salt, will remain at the baseline.
-
Workup: Cool the reaction mixture to room temperature. If any ethanol was used, remove it under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove any neutral impurities.
-
Isolation: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add 6M HCl dropwise until the pH is ~1. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water. Dry the solid in a vacuum oven at 40-50°C to a constant weight. If needed, the product can be recrystallized from a toluene or an ethyl acetate/heptane mixture.
Data Summary
Table 1: Troubleshooting Synthesis of this compound
| Problem | Potential Cause | Recommended Solution |
| Low Yield (Etherification) | Incomplete deprotonation of phenol. | Use a stronger base (e.g., Cs₂CO₃) or add a phase-transfer catalyst (TBAI). Ensure K₂CO₃ is anhydrous and finely powdered. |
| Low reaction temperature. | Ensure vigorous reflux if using acetone. Switch to a higher boiling solvent like DMF. | |
| Incomplete Hydrolysis | Use of acid catalysis (reversible). | Use base-catalyzed hydrolysis (saponification) for an irreversible reaction.[8] |
| Insufficient reaction time or temperature. | Increase reaction time to 4 hours or temperature to 70°C. | |
| Product Oiling Out | Incomplete protonation of carboxylate. | Acidify to pH 1-2, checking with a pH meter.[7] |
| Impurities present. | Perform a full liquid-liquid extraction and recrystallize the isolated crude product. | |
| Persistent Impurities | Unreacted 4-fluorophenol. | Perform a basic wash (1M NaOH) during the ester workup. |
| Unreacted ester starting material. | Wash the aqueous carboxylate salt solution with an organic solvent before acidification. |
Table 2: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |
| This compound | C₉H₉FO₃ | 184.16 g/mol | 83-85 °C[2] | White crystalline solid |
| Ethyl 3-(4-fluorophenoxy)propanoate | C₁₁H₁₃FO₃ | 212.22 g/mol | N/A (Liquid) | Colorless to pale yellow oil |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Purification techniques for high-purity 3-(4-Fluorophenoxy)propionic acid
Welcome to the technical support center for the purification of high-purity 3-(4-Fluorophenoxy)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve the desired purity for your critical applications. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1][2]
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you may encounter during the purification of this compound, offering potential causes and actionable solutions.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common issue when the solution is supersaturated at a temperature higher than the compound's melting point (81-87 °C for this compound[1]).
-
Causality: This can be caused by using a solvent in which the compound is too soluble, cooling the solution too quickly, or the presence of impurities that depress the melting point.
-
Solutions:
-
Re-dissolve and add more solvent: Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[3]
-
Change the solvent system: If the issue persists, consider a different solvent or a mixed solvent system. For this compound, a mixture of ethyl acetate and petroleum ether (1:4) has been reported to be effective.[4]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Q2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
A2: The failure to crystallize upon cooling usually indicates that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystal growth to begin.
-
Causality: Too much solvent may have been used, or the cooling process is too slow, preventing the formation of crystal nuclei.
-
Solutions:
-
Induce Nucleation:
-
Scratching: As mentioned above, scratching the flask can initiate crystallization.[3]
-
Seeding: Add a seed crystal of the pure compound.
-
-
Increase Concentration:
-
Evaporation: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Add an Anti-Solvent: If using a mixed solvent system, you can slowly add a solvent in which your compound is less soluble (an "anti-solvent") until the solution becomes slightly cloudy, then gently heat until it clarifies and cool again.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Q3: The purity of my recrystallized product is still low. How can I improve it?
A3: Low purity after recrystallization can result from several factors, including the inclusion of impurities in the crystal lattice or inadequate removal of the impure mother liquor.
-
Causality: Rapid crystallization can trap impurities.[3] Insufficient washing of the filtered crystals will also leave behind impurities.
-
Solutions:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities. Using a slightly larger volume of solvent can help.[3]
-
Proper Washing: After filtration, wash the crystals with a small amount of cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.
-
Second Recrystallization: If purity remains an issue, a second recrystallization step may be necessary.
-
Activated Carbon Treatment: If colored impurities are present, you can add a small amount of activated carbon to the hot solution before filtering it to remove the carbon and adsorbed impurities.
-
Chromatography Issues
Q4: My carboxylic acid is streaking on the silica gel column. How can I get sharp bands?
A4: Carboxylic acids are prone to streaking on silica gel due to their acidic nature and ability to hydrogen bond with the stationary phase.
-
Causality: The interaction between the acidic proton of the carboxylic acid and the silanol groups on the silica surface leads to poor peak shape and slow elution.
-
Solutions:
-
Add an Acidic Modifier to the Eluent: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase will protonate the silanol groups and reduce their interaction with your compound, leading to sharper peaks.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase or a reversed-phase column (like C18) where such interactions are minimized.[5] Reversed-phase chromatography is often a highly practical and efficient tool for purifying carboxylic acids.[5]
-
Use Triethylamine: In some cases, adding a very small amount of a base like triethylamine to the eluent can help if the streaking is due to interactions with acidic impurities on the silica. However, this can make product recovery more complex.[6]
-
Q5: I'm using reversed-phase HPLC, but my peak shape is poor. What can I do?
A5: Poor peak shape in reversed-phase HPLC for carboxylic acids can be due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: Residual silanol groups on the C18 stationary phase can interact with the carboxylic acid. The pH of the mobile phase also plays a crucial role in the ionization state of the analyte.
-
Solutions:
-
Adjust Mobile Phase pH: Buffer the mobile phase to a pH at least 2 units below the pKa of this compound to ensure it is in its neutral, protonated form. This will improve retention and peak shape.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape for acidic compounds.[5]
-
Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Replace the guard column if necessary.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying this compound?
A1: For general lab-scale purification to high purity, recrystallization is often the most effective and economical method, especially if the crude material is relatively clean. It is a powerful technique for removing small amounts of impurities. For more complex mixtures or when higher purity is required, column chromatography (either normal or reversed-phase) is recommended.
Q2: What are the likely impurities I might encounter?
A2: The impurities will depend on the synthetic route. Common impurities could include:
-
Starting materials such as 4-fluorophenol or a propionic acid derivative.
-
By-products from the reaction.
-
Residual solvents from the synthesis or workup.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining chemical purity.[8]
-
Gas Chromatography (GC): Useful if the compound is thermally stable and volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Melting Point: A sharp melting range close to the literature value (81-87 °C[1]) is a good indicator of purity. Impurities will typically broaden and depress the melting range.
Q4: Can I use acid-base extraction for purification?
A4: Yes, acid-base extraction is a very effective technique for separating carboxylic acids from neutral or basic impurities.[9] The general procedure is as follows:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with a basic aqueous solution (e.g., saturated sodium bicarbonate). The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter the precipitated solid and wash with cold water.
-
The purified acid can then be further dried or recrystallized if necessary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for the purification of this compound by recrystallization.
-
Solvent Selection: Based on literature, a mixture of ethyl acetate and petroleum ether (or hexane) is a good starting point.[4]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a steam bath or hot plate for heating.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
-
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification by flash chromatography on silica gel.
-
Column Packing:
-
Pack a glass column with silica gel using a slurry method with your chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate with 0.5% acetic acid).
-
Gradually increase the polarity of the eluent to move your compound down the column.
-
-
Fraction Collection:
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for common recrystallization problems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. analab.com.tw [analab.com.tw]
- 8. nbinno.com [nbinno.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Optimizing reaction conditions for the synthesis of 3-(4-Fluorophenoxy)propionic acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a classic example of the Williamson ether synthesis, involves the reaction of 4-fluorophenol with a 3-halopropionic acid under basic conditions. While straightforward in principle, optimizing this reaction for high yield and purity requires careful attention to several experimental parameters. This document will guide you through common challenges and provide solutions grounded in chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common issue and can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Deprotonation of 4-Fluorophenol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide.[1][2] If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.
-
Solution:
-
Base Selection: Use a sufficiently strong base to deprotonate the phenol (pKa ~10). Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[3][4] For this specific carboxylic acid synthesis, using at least two equivalents of base is crucial; the first equivalent deprotonates the carboxylic acid of the halo-acid, and the second deprotonates the phenol.[5]
-
Anhydrous Conditions: Ensure your solvent and reagents are dry. The presence of water can consume the base and reduce the concentration of the alkoxide.
-
-
-
Sub-optimal Reaction Temperature: The rate of SN2 reactions is highly dependent on temperature.[6]
-
Solution:
-
Gently heating the reaction mixture is often beneficial. A temperature range of 50-100 °C is a good starting point, but this may require optimization.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
-
-
Poor Choice of Leaving Group: The reactivity of the 3-halopropionic acid depends on the nature of the halide.
-
Solution:
-
The reactivity order for the leaving group is I > Br > Cl.[1] While 3-chloropropionic acid is often used, switching to 3-bromopropionic acid can significantly increase the reaction rate and yield.
-
-
-
Competing Elimination Reaction: Although the substrate is a primary halide, which favors SN2, elimination can still occur, especially at higher temperatures, leading to the formation of acrylic acid.[1][7]
-
Solution:
-
Maintain a moderate reaction temperature. Overheating can favor the E2 elimination pathway.
-
-
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products and how can I minimize them?
The presence of multiple spots on a TLC plate indicates a mixture of products. Besides the starting materials, common side products include:
-
Unreacted Starting Materials: This is often the case in low-yield reactions. See Q1 for troubleshooting.
-
Product of C-alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation) to form the desired ether or at a carbon on the aromatic ring (C-alkylation).[3][8]
-
Dialkylated Product: It is possible for the newly formed carboxylate to react with another molecule of the 3-halopropionic acid, though this is less common under standard conditions.
-
Minimization:
-
Control the stoichiometry of your reactants carefully. A slight excess of the 4-fluorophenol can help ensure the complete consumption of the 3-halopropionic acid.
-
-
Q3: I'm having difficulty purifying my product. What is the recommended work-up and purification procedure?
The purification of this compound relies on its acidic nature.
-
Standard Work-up Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted 4-fluorophenol and other non-polar impurities.[9]
-
Carefully acidify the aqueous layer with a strong acid, such as 6M HCl, until the pH is acidic (test with litmus paper).[9] The product, this compound, will precipitate out as a solid as it is less soluble in acidic water.
-
Extract the precipitated product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
This reaction proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] The key steps are:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-fluorophenol to form a sodium or potassium 4-fluorophenoxide. This phenoxide is a potent nucleophile.[1]
-
Nucleophilic Attack: The 4-fluorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 3-halopropionic acid that bears the leaving group (e.g., bromine or chlorine). This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).[3]
-
Displacement: The halide ion is displaced as a leaving group, forming the new carbon-oxygen bond and yielding this compound.[3]
Q2: Can I use a different base for this reaction?
Yes, several bases can be used. The key is that the base must be strong enough to deprotonate the phenol. Besides NaOH and KOH, other options include:
-
Potassium Carbonate (K₂CO₃): A milder base that is often effective and can be easier to handle.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can be used to ensure complete deprotonation.[1] However, it is highly reactive with water and requires strictly anhydrous conditions.
Q3: What are the best solvents for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether syntheses as they can accelerate the rate of SN2 reactions.[6] Good choices include:
These solvents are effective at solvating the cation of the base, which leaves the phenoxide anion more "naked" and nucleophilic.[6] Protic solvents, such as the parent alcohol of the alkoxide, can also be used but may lead to slower reaction rates.[1]
Q4: What is the typical reaction time and temperature?
The reaction time and temperature are interdependent and also depend on the specific reagents and solvent used. A general guideline is to heat the reaction at a temperature between 50-100 °C for a period of 1 to 8 hours.[3] It is highly recommended to monitor the progress of the reaction by TLC to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Experimental Protocol
Below is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Fluorophenol
-
3-Bromopropionic acid
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
6M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenol (1.0 eq) in DMF.
-
To the stirred solution, add sodium hydroxide (2.2 eq) portion-wise. A slight exotherm may be observed.
-
After the addition of NaOH is complete, add 3-bromopropionic acid (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and transfer to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with 6M HCl until the pH is approximately 2. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Table 1: Summary of Key Reaction Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Base | NaOH, KOH, K₂CO₃ (at least 2 eq.) | Ensures complete deprotonation of both the phenol and the carboxylic acid.[5] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the phenoxide.[6] |
| Leaving Group | I > Br > Cl | A better leaving group increases the reaction rate.[1] |
| Temperature | 50-100 °C | Balances reaction rate against the risk of side reactions like elimination.[3] |
| Work-up | Acid-base extraction | Leverages the acidic nature of the product for efficient purification.[9] |
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and the decision-making process for troubleshooting.
Caption: Reaction workflow for the Williamson ether synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tailoredread.com [tailoredread.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 9. The Williamson Ether Synthesis [cs.gordon.edu]
- 10. prepchem.com [prepchem.com]
How to avoid byproduct formation when synthesizing 3-(4-Fluorophenoxy)propionic acid
Technical Support Center: Synthesis of 3-(4-Fluorophenoxy)propionic acid
Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in the development of pharmaceuticals, such as anti-inflammatory drugs, and agrochemicals.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during its synthesis, with a focus on minimizing byproduct formation to ensure high purity and yield.
Section 1: Understanding the Core Synthesis & Potential Pitfalls
The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis .[3][4][5] This reaction involves the nucleophilic substitution (SN2) of a halide by the phenoxide ion generated from 4-fluorophenol.[3][5][6]
The primary competing reaction is the Michael addition of 4-fluorophenol to an acrylic acid derivative. While viable, this pathway can be prone to polymerization and other side reactions, making the Williamson route often preferable for control and purity.[7][8]
The Williamson Ether Synthesis Pathway
The general pathway involves deprotonating 4-fluorophenol with a suitable base to form the sodium or potassium 4-fluorophenoxide. This potent nucleophile then attacks an alkyl halide, such as 3-chloropropionic acid or ethyl 3-bromopropionate, via an SN2 mechanism to form the ether linkage.[3][5]
Caption: General workflow of the Williamson ether synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Williamson Ether Synthesis Route
FAQ 1: My yield is low, and I have significant unreacted 4-fluorophenol. What's going wrong?
This is a classic problem that almost always points to incomplete deprotonation of the phenol. The acidity of the phenolic proton must be overcome to generate the nucleophilic phenoxide.
-
Causality: The base you are using may be too weak to fully deprotonate the 4-fluorophenol. While bases like sodium bicarbonate may seem convenient, they are often insufficient for driving the equilibrium towards the phenoxide.[9]
-
Solution:
-
Select a Stronger Base: Switch from a weak base like NaHCO₃ to a stronger one such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or for very stubborn reactions, sodium hydride (NaH).[9] Be aware that NaH is highly reactive and should be used with caution.[9]
-
Ensure Anhydrous Conditions: Water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure your solvent is dry and reactants are free of moisture.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are superior choices.[9] They effectively solvate the cation (Na⁺, K⁺) without hydrogen bonding to the phenoxide, thus maximizing its nucleophilic strength.[9][10] Protic solvents can solvate and shield the phenoxide, hindering the reaction.[9]
-
FAQ 2: I'm observing a significant byproduct with a similar mass. How do I differentiate and prevent it?
This is likely due to C-alkylation, a common side reaction in phenoxide chemistry.[3] The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the ortho/para positions of the aromatic ring (C-alkylation, undesired).[3][10]
-
Causality & Differentiation:
-
O-Alkylation is the kinetically favored product, meaning it forms faster under most conditions.
-
C-Alkylation is often the thermodynamically favored product, which can become significant at higher temperatures or with certain solvent choices.[11]
-
You can differentiate the products using ¹H NMR. The O-alkylated product will show a characteristic triplet for the methylene group adjacent to the oxygen (OCH₂), while the C-alkylated product will have a more complex aromatic region and a different splitting pattern for the propionic acid chain.
-
-
Prevention Strategies:
-
Solvent Control: This is the most critical factor. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.[9] Protic solvents that can hydrogen-bond with the phenoxide oxygen (like trifluoroethanol) will shield it, promoting C-alkylation.[10]
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100°C).[5][9] Higher temperatures can provide the energy needed to overcome the activation barrier for C-alkylation.
-
Counter-ion: The choice of base (and thus the counter-ion, Na⁺ vs. K⁺) can influence the O/C ratio, though this is a secondary effect compared to the solvent.
-
Caption: Factors influencing O- vs. C-alkylation selectivity.
Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Alkyl Halide | 3-Bromopropionic acid or its ethyl ester | Bromoalkanes are more reactive than chloroalkanes (R-Br > R-Cl).[4] Using an ester can prevent side reactions with the carboxylic acid. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) | Provides sufficient strength for complete deprotonation without the hazards of NaH.[9] |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile | Polar aprotic solvents enhance phenoxide nucleophilicity and favor O-alkylation.[9] |
| Temperature | 60-80°C | Balances reaction rate with minimizing byproduct formation. Typical syntheses run from 50-100°C.[5][9] |
| Reaction Time | 4-8 hours | Monitor by TLC until consumption of starting material is complete. |
Purification and Characterization
FAQ 3: What is the best way to purify the final product?
A combination of extraction and recrystallization is typically most effective.
-
Acid-Base Extraction: After the reaction is complete (and the ester, if used, is hydrolyzed), the reaction mixture will contain the product as a carboxylate salt.
-
Dilute the mixture with water and perform a wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted alkyl halide and non-acidic byproducts.
-
Acidify the aqueous layer with HCl to a pH of ~2. This will protonate the carboxylate, causing the desired this compound to precipitate or be extractable into an organic solvent like ethyl acetate.
-
-
Recrystallization: The crude solid obtained after extraction can be purified by recrystallization. A common solvent system is an ethyl acetate/petroleum ether mixture.[12] Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add petroleum ether until turbidity persists, then allow to cool slowly.
FAQ 4: How can I confirm the identity and purity of my product?
-
Melting Point: The literature melting point for this compound is in the range of 81-87°C.[1] A sharp melting point within this range is a good indicator of purity.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see multiplets for the aromatic protons, and two characteristic triplets for the -O-CH₂-CH₂-COOH system.
-
¹³C NMR: Will confirm the number of unique carbons.
-
¹⁹F NMR: Will show a singlet for the single fluorine atom.
-
-
FTIR Spectroscopy: Look for a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O-C ether stretches (~1250 cm⁻¹).
Section 3: Detailed Experimental Protocol
This protocol provides a validated starting point for synthesis.
Optimized Williamson Ether Synthesis Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reaction Initiation: Add ethyl 3-bromopropionate (1.1 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 70°C and maintain for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup (Ester Hydrolysis): Cool the mixture to room temperature. Add a 2M NaOH aqueous solution and stir vigorously for 2 hours to hydrolyze the ester.
-
Extraction (Base Wash): Dilute the mixture with water and extract with diethyl ether (2x) to remove neutral impurities. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure this compound as a white crystalline solid.[1]
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Method Refinement for the Analysis of 3-(4-Fluorophenoxy)propionic Acid in Complex Matrices
Welcome to the technical support center for the analysis of 3-(4-Fluorophenoxy)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during experimental analysis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound, providing a foundational understanding for methodological refinement.
Q1: What are the primary analytical techniques for the quantification of this compound in biological matrices?
A1: The most common and robust techniques are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which is crucial when dealing with complex biological matrices like plasma, urine, or tissue homogenates.[2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the acidic analyte.[3][4]
Q2: Why is sample preparation so critical for the analysis of this compound in complex matrices?
A2: Biological matrices contain a multitude of endogenous substances such as proteins, salts, lipids, and metabolites that can interfere with the analysis.[5][6] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in LC-MS/MS, resulting in inaccurate quantification.[7] Proper sample preparation is essential to remove these interfering components, thereby improving the accuracy, precision, and robustness of the analytical method.[5]
Q3: What are the most common sample preparation techniques for this compound?
A3: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins.[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[5] This is often the preferred method for achieving the cleanest extracts.
Q4: How does the pH of the mobile phase affect the chromatographic retention of this compound?
A4: this compound is a carboxylic acid. The pH of the mobile phase dictates its ionization state. In reversed-phase HPLC, running the mobile phase at a pH below the pKa of the carboxylic acid group (typically around 4-5) will keep the analyte in its neutral, less polar form, leading to increased retention on a C18 column.[8] Conversely, a higher pH will ionize the acid, making it more polar and causing it to elute earlier.
Q5: What is "matrix effect" in LC-MS/MS analysis and how can it be mitigated for this analyte?
A5: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6] This can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of the results.[7] Mitigation strategies include:
-
Improved Sample Cleanup: Employing more rigorous sample preparation techniques like SPE to remove interfering components.[9]
-
Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for signal variations.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the acidic analyte and free silanol groups on the silica-based column packing.[11] | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase, or use a highly end-capped column.[11] Ensure the mobile phase pH is sufficiently low to suppress ionization of the analyte. |
| Column overload.[12] | Reduce the injection volume or dilute the sample. | |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Shifting Retention Times | Inconsistent mobile phase composition.[13] | Prepare fresh mobile phase daily and ensure thorough mixing. Use a high-quality HPLC system with a reliable pump. |
| Column temperature fluctuations.[13] | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column if it has been used for a large number of injections or under harsh conditions. | |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase.[12] | Use HPLC-grade solvents and reagents. Degas the mobile phase before use.[12] |
| Detector lamp aging. | Replace the detector lamp if it is nearing the end of its lifespan. | |
| Air bubbles in the system.[13] | Purge the pump and ensure all connections are tight. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion suppression due to matrix effects.[1] | Improve sample cleanup using SPE. Optimize chromatography to separate the analyte from the ion-suppressing region.[14] Dilute the sample. |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is conducive to forming the desired ion (negative ion mode for the deprotonated acid). | |
| Incorrect MS/MS transition parameters.[15] | Infuse a standard solution of the analyte to optimize the precursor and product ions and the collision energy. | |
| High Background Noise | Contamination in the LC or MS system. | Flush the LC system with appropriate solvents. Clean the ion source. |
| Carryover from previous injections. | Optimize the autosampler wash method. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard. |
| Unstable spray in the ion source. | Check for clogs in the spray needle. Ensure proper positioning of the needle. | |
| Fluctuations in LC system performance. | Check for leaks and ensure the pump is delivering a stable flow rate. |
III. Experimental Protocols & Workflows
Workflow for Method Development and Validation
The following diagram illustrates a typical workflow for developing and validating an analytical method for this compound in a complex matrix.
Caption: A structured workflow for analytical method development.
Detailed Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a step-by-step guide for extracting this compound from plasma using a mixed-mode anion exchange SPE cartridge.
Materials:
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
Plasma samples
-
Internal Standard (IS) solution
-
Phosphoric Acid (for sample acidification)
-
Methanol (for conditioning and elution)
-
Ammonium Hydroxide (for washing)
-
Acetonitrile
-
Water (HPLC-grade)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
Vortex mix the samples.
-
To 200 µL of plasma, add 20 µL of the IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of 2% formic acid in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizing the SPE Process
The following diagram outlines the key steps in the solid-phase extraction protocol.
Caption: Step-by-step solid-phase extraction process.
IV. References
-
Sigma-Aldrich. HPLC Troubleshooting Guide. --INVALID-LINK--
-
Reddy, T. M., & Kumar, P. S. (2014). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646–4656. --INVALID-LINK--
-
Persee General. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. --INVALID-LINK--
-
Naidong, W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. --INVALID-LINK--
-
SCION Instruments. HPLC Troubleshooting Guide. --INVALID-LINK--
-
Scribd. LSMSMS troubleshooting. --INVALID-LINK--
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. --INVALID-LINK--
-
Crawford Scientific. HPLC Troubleshooting Guide. --INVALID-LINK--
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. --INVALID-LINK--
-
Bioanalysis Zone. (2020). Troubleshooting LC–MS: meet the instructors of the ASMS short course. --INVALID-LINK--
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. --INVALID-LINK--
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. --INVALID-LINK--
-
Merzlikin, A. P., et al. (2017). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Journal of Analytical Chemistry, 72(1), 1-13. --INVALID-LINK--
-
Patel, D. N., et al. (2013). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 372-379. --INVALID-LINK--
-
Bioanalysis Zone. Overcoming Matrix Effects. --INVALID-LINK--
-
Food and Agriculture Organization of the United Nations. (1998). Propionic Acid. --INVALID-LINK--
-
Shared Research Facilities. Sample Preparation Guide for Synthetic Organic Chemicals. --INVALID-LINK--
-
Agilent Technologies. (2018). Sample Preparation in a Bioanalytical Workflow - Part 2. --INVALID-LINK--
-
BenchChem. Technical Support Center: Analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA). --INVALID-LINK--
-
Synblock Inc. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid. --INVALID-LINK--
-
Occupational Safety and Health Administration. Propionic Acid. --INVALID-LINK--
-
BenchChem. 3-(4-Fluorophenyl)propionic Acid|CAS 459-31-4. --INVALID-LINK--
-
Chen, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC advances, 8(3), 1534-1541. --INVALID-LINK--
-
Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. --INVALID-LINK--
-
Hansen, K. J., et al. (2001). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices. Environmental Science & Technology, 35(4), 766-770. --INVALID-LINK--
-
Schwartz-Zimmermann, H. E., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(5), 1465-1477. --INVALID-LINK--
-
Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. --INVALID-LINK--
-
Shimadzu Corporation. LC-MS/MS Method Package for Short Chain Fatty Acids. --INVALID-LINK--
-
Singh, Z. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 148. --INVALID-LINK--
-
Klimeš, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of pharmaceutical and biomedical analysis, 50(2), 237-242. --INVALID-LINK--
-
Singha, S. (2019). Problems with analysis of biological matrices. --INVALID-LINK--
-
Macchi, C., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Chromatography B, 1142, 122045. --INVALID-LINK--
-
BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(4-hydroxyphenyl)propionic acid. --INVALID-LINK--
-
Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. --INVALID-LINK--
-
ChemicalBook. 3-(4-FLUOROPHENYL)PROPIONIC ACID. --INVALID-LINK--
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. osha.gov [osha.gov]
- 4. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Strategies to Enhance the Solubility of 3-(4-Fluorophenoxy)propionic Acid for Bioassays
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting steps to address solubility challenges encountered with 3-(4-Fluorophenoxy)propionic acid in bioassay development. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A: this compound is a carboxylic acid with significant hydrophobic character due to its fluorinated aromatic ring structure.[1] In its neutral, protonated form (at neutral or acidic pH), its water solubility is very low. The solubility of such compounds is highly dependent on the pH of the solution.[2][3] To dissolve in aqueous media, the carboxylic acid group must be deprotonated to form a more polar, water-soluble carboxylate salt.
Q2: What is the recommended starting solvent for making a high-concentration stock solution?
A: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, water-miscible organic solvent capable of dissolving most non-polar compounds intended for bioassays.[] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted into your final assay medium.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is highly dependent on the cell line being used. As a general rule, the final concentration of DMSO in the assay should be kept as low as possible, ideally below 0.1% .[5] Many robust cell lines can tolerate up to 0.5%, but concentrations above 1% often lead to cytotoxicity, altered membrane permeability, and other off-target effects.[5][6][7][8] It is imperative to run a DMSO tolerance control experiment for your specific cell line and assay endpoint.
| DMSO Concentration | General Cellular Impact[5][7][8] | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Recommended |
| 0.1% - 1% | Potential for mild stress or effects on sensitive cells. | Requires validation |
| > 1% | High risk of cytotoxicity, membrane damage, and altered gene expression.[9] | Not Recommended |
Q4: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A: This is a common issue where the compound crashes out of solution when the solvent environment abruptly changes from organic (DMSO) to aqueous. The final concentration of your compound in the assay buffer exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest solution is to lower the highest concentration in your dose-response curve.[10]
-
Modify the Dilution Protocol: Instead of a large, single-step dilution, perform a serial dilution. Critically, ensure rapid mixing upon adding the DMSO stock to the aqueous medium to avoid localized high concentrations that initiate precipitation.
-
Explore Advanced Solubilization Methods: If reducing the concentration is not an option, you will need to employ one of the more advanced strategies detailed in Section 2, such as pH adjustment or the use of cyclodextrins.
Section 2: Troubleshooting & In-Depth Solubilization Protocols
When simple dissolution in DMSO fails, a more systematic approach is required. The strategies below are presented in order of increasing complexity.
Strategy 1: pH-Mediated Solubilization
Scientific Principle: this compound is a weak acid. By increasing the pH of the solution to a level above its acid dissociation constant (pKa), the equilibrium shifts towards the deprotonated, anionic carboxylate form. This charged species is significantly more polar and thus more soluble in water.[2][3]
Caption: pH-dependent equilibrium of a carboxylic acid.
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the required mass of this compound to make a stock solution (e.g., 10 mM). Use a calibrated analytical balance and a volumetric flask for accuracy.[11]
-
Initial Suspension: Add approximately 70-80% of the final required volume of purified water (or a low-buffering-capacity solution) to the flask. The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, add a low-molarity solution of Sodium Hydroxide (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.
-
Dissolution: As the pH increases, the solid will begin to dissolve. Continue adding NaOH until all the solid is dissolved and the pH is stable (typically pH 7.5 - 8.5 is sufficient).
-
Final Volume: Once fully dissolved, bring the solution to the final volume with purified water.
-
Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter if it will be used in cell culture. Store appropriately, typically at 4°C or frozen at -20°C.
| Pros | Cons |
| Avoids organic solvents, eliminating solvent toxicity concerns. | Not suitable for assays that are sensitive to pH changes. |
| Simple and cost-effective method.[] | May require subsequent pH neutralization in the final assay, which can be complex. |
| Can achieve high aqueous concentrations. | Potential for the compound to precipitate if the final assay buffer is acidic. |
Strategy 2: Cyclodextrin-Mediated Solubilization
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate the hydrophobic portion (the fluorophenoxy ring) of the drug molecule, forming a water-soluble "inclusion complex."[13][14] This complex shields the non-polar part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 20-40% w/v in PBS). Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by vortexing, sonicating in a bath sonicator, or stirring overnight at room temperature. The goal is to provide enough energy to drive the drug into the cyclodextrin cavity.
-
Clarify Solution: After mixing, the solution should be clear. If any undissolved particulate remains, it can be removed by centrifugation or filtration (0.22 µm). The clear supernatant/filtrate is your stock solution.
-
Determine Concentration: The final concentration of the solubilized drug should be confirmed analytically (e.g., via HPLC-UV) as it may not be exactly what was initially added.
| Pros | Cons |
| Excellent for increasing aqueous solubility without organic solvents.[13] | Can be more expensive than other methods. |
| Can improve compound stability in solution.[14] | The large cyclodextrin molecule may interfere with drug-target binding in some assays. |
| Low toxicity, making it suitable for many in vitro and in vivo applications. | The complexation process can be time-consuming. |
Section 3: Decision-Making & Best Practices
Workflow for Selecting a Solubilization Strategy
Use the following decision tree to select the most appropriate strategy for your specific experimental context.
Caption: Decision tree for choosing a solubilization method.
Best Practices for Stock Solution Preparation & Handling
Adhering to best practices for preparing and handling stock solutions is critical for experimental reproducibility.[15][16]
-
Accuracy First: Always use a calibrated analytical balance and Class A volumetric flasks. Do not use beakers or graduated cylinders for preparing stock solutions.[11]
-
Purity Matters: Account for the purity of the solid compound if it is less than 100%. Adjust the weighed mass accordingly to achieve the target concentration.[11]
-
Fresh is Best: Whenever possible, prepare fresh dilutions from your concentrated stock for each experiment. This minimizes issues related to compound degradation or precipitation after freeze-thaw cycles.[10]
-
DMSO Stock Storage: Store concentrated DMSO stocks at room temperature for short-term use (1-2 weeks) to avoid precipitation caused by freezing.[10] For long-term storage, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Sonication: If a compound is slow to dissolve in DMSO, gentle warming (to 37°C) or brief bath sonication can be helpful.
-
Label Everything: Clearly label all stock solutions with the compound name, concentration, solvent, date of preparation, and your initials.[15][17]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Khan Academy [khanacademy.org]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. quora.com [quora.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. phytotechlab.com [phytotechlab.com]
- 17. csstc.org [csstc.org]
Technical Support Center: Chromatographic Analysis of 3-(4-Fluorophenoxy)propionic Acid
Welcome to our dedicated technical support center for the chromatographic analysis of 3-(4-Fluorophenoxy)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges, particularly poor chromatographic resolution.
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution in the HPLC analysis of this compound often manifests as peak tailing, peak fronting, or co-elution with impurities or related substances. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My peak for this compound is exhibiting significant tailing. What is the likely cause and how can I fix it?
A1: Understanding the Cause of Peak Tailing
Peak tailing for an acidic compound like this compound is most commonly caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[1][2] Specifically, for acidic compounds, a primary culprit is the interaction with residual, un-endcapped silanol groups on the silica-based stationary phase.[2][3] These silanol groups can become ionized at higher pH values, leading to electrostatic interactions with the analyte and causing the peak to tail.[2] Another significant factor is operating at a mobile phase pH close to the pKa of your analyte, which leads to the simultaneous presence of both ionized and non-ionized forms, resulting in poor peak shape.[4][5]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective way to mitigate peak tailing for acidic compounds is to ensure they are in a single, non-ionized state.[5][6] This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 2 units below the pKa of the analyte.[5][7] For a carboxylic acid like this compound, a mobile phase pH in the range of 2.5-3.5 is generally a good starting point.[6][8] This protonates the carboxylic acid group, making the molecule more non-polar and increasing its retention in a reversed-phase system, while minimizing interactions with silanols.[4][5]
-
Increase Buffer Strength: An inadequate buffer concentration can lead to localized pH shifts on the column as the sample passes through, causing peak distortion.[1] A buffer concentration of 20-50 mM is typically sufficient to maintain a stable pH and improve peak shape.[1][9]
-
Column Selection: If pH adjustment and buffer optimization do not resolve the issue, consider the column chemistry.
-
High-Purity Silica Columns: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and metal impurities, which significantly reduces the potential for tailing.[2][3]
-
End-Capped Columns: Ensure you are using a well-end-capped column. End-capping masks the residual silanol groups, preventing them from interacting with the analyte.[10]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain. This can provide shielding of the silica surface and offer alternative selectivity for polar analytes.[11]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][12] To check for this, dilute your sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.[12]
Q2: I am observing peak fronting for my analyte. What could be the cause?
A2: Diagnosing and Correcting Peak Fronting
Peak fronting is less common than tailing for acidic compounds but can occur under specific conditions. The primary causes are typically related to sample overload, especially in a non-linear region of the adsorption isotherm, or a mismatch between the sample solvent and the mobile phase.[5]
Troubleshooting Steps:
-
Reduce Sample Concentration/Injection Volume: As with peak tailing, injecting too high a concentration of the analyte can lead to fronting.[5] Systematically reduce the amount of sample injected to see if the peak shape becomes more symmetrical.
-
Sample Solvent Strength: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread and distort as it enters the column, often leading to fronting.[1] Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker than the mobile phase.[1]
Q3: I am struggling with co-elution of this compound with a known impurity. How can I improve the resolution between these two peaks?
A3: Strategies for Enhancing Chromatographic Resolution
Improving resolution (Rs) requires manipulating one of the three key factors in the resolution equation: efficiency (N), selectivity (α), or retention factor (k').[13][14]
Systematic Approach to Improving Resolution:
| Parameter | Strategy | Scientific Rationale |
| Selectivity (α) | Change Mobile Phase pH: Adjusting the pH can differentially affect the retention of this compound and its impurities, especially if the impurities have different pKa values.[4][9] | Altering the ionization state of analytes changes their polarity and interaction with the stationary phase, thus modifying their relative retention times.[4][9] |
| Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.[14] | Acetonitrile and methanol have different properties and engage in different types of interactions (e.g., dipole-dipole, hydrogen bonding) with the analyte and stationary phase, which can change the elution order.[14] | |
| Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is a powerful tool. Consider a phenyl or pentafluorophenyl (PFP) stationary phase. | A phenyl phase can offer pi-pi interactions with the aromatic ring of your analyte, while a PFP phase provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for halogenated and aromatic compounds.[15] | |
| Efficiency (N) | Use a Longer Column or Smaller Particle Size: Increasing the column length or decreasing the particle size of the packing material increases the number of theoretical plates, leading to sharper peaks and better resolution.[13][14][16] | Higher efficiency reduces band broadening, allowing for better separation of closely eluting peaks. |
| Optimize Flow Rate: Reducing the flow rate can sometimes improve efficiency, especially if operating far from the optimal linear velocity.[16][17] | A lower flow rate allows more time for mass transfer between the mobile and stationary phases, which can lead to sharper peaks.[17] | |
| Retention (k') | Adjust Organic Solvent Concentration: Decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analyte and potentially improve resolution, provided the peaks are not excessively broad.[13] | Increased retention provides more time for the separation to occur on the column. A good k' range is typically between 2 and 10. |
Experimental Workflow for Resolution Optimization:
Caption: A systematic workflow for troubleshooting poor chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A robust starting point for method development would be a reversed-phase method designed to keep the acidic analyte in its protonated form.[6][18]
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 150 mm x 4.6 mm, 3 or 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a broad gradient, e.g., 5-95% B over 15-20 minutes[19][20] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm for general impurities or λmax) |
| Injection Volume | 5-10 µL |
This generic gradient will help to quickly determine the approximate elution conditions and the complexity of the sample matrix.[19] From there, the gradient can be optimized to improve resolution around the analyte of interest.
Q2: How do I perform a forced degradation study for this compound to ensure my method is stability-indicating?
A2: Forced degradation studies are essential to demonstrate that your analytical method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[21][22] This involves subjecting the drug substance to harsh conditions to intentionally generate degradants.
Forced Degradation Workflow:
Caption: Workflow for conducting a forced degradation study.
Typical Stress Conditions: [21]
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light as per ICH Q1B guidelines.
The goal is to achieve 5-20% degradation of the parent compound.[21] The stressed samples are then analyzed using your HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is crucial to confirm that the main peak is pure and not co-eluting with any degradants.[23][24]
Q3: Can I use a C8 column instead of a C18 for this analysis?
A3: Yes, a C8 column can certainly be used. A C8 stationary phase is less hydrophobic than a C18 phase.[25] This means that this compound will likely have a shorter retention time on a C8 column under the same mobile phase conditions. A C8 column can be advantageous if your analyte is too strongly retained on a C18 column, leading to excessively long run times. It can also offer different selectivity for the analyte and its impurities, which might be beneficial for improving a difficult separation.[25]
Q4: My system backpressure has suddenly increased while running this method. What should I check?
A4: A sudden increase in backpressure is typically due to a blockage somewhere in the system.
Troubleshooting High Backpressure:
-
Check for precipitated buffer: If you are using a phosphate buffer and a high concentration of organic solvent, the buffer can precipitate. Ensure your buffer is soluble in the highest organic concentration of your gradient.
-
Sample Preparation: Ensure your samples are filtered through a 0.22 or 0.45 µm filter before injection to remove any particulate matter.[12]
-
Isolate the blockage: Systematically disconnect components of your HPLC system (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.
-
Disconnect the column: If the pressure drops significantly, the column or its inlet frit is likely clogged. Try back-flushing the column (if the manufacturer allows) or replace the inlet frit.
-
If the pressure remains high after removing the column, the blockage is likely in the tubing, injector, or pump.
-
-
Guard Column: Using a guard column can help protect your analytical column from particulate matter and strongly retained sample components, extending its lifetime.[26]
By following these troubleshooting guides and understanding the scientific principles behind chromatographic separations, you can develop a robust and reliable method for the analysis of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. biotage.com [biotage.com]
- 6. agilent.com [agilent.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 12. silicycle.com [silicycle.com]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmaguru.co [pharmaguru.co]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
- 23. library.dphen1.com [library.dphen1.com]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. uhplcs.com [uhplcs.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Catalyst selection and optimization for 3-(4-Fluorophenoxy)propionic acid synthesis
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenoxy)propionic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to overcome challenges and achieve optimal results.
Section 1: Catalyst Selection and Core Principles
The synthesis of this compound is predominantly achieved via the Williamson ether synthesis, a robust and versatile method for forming the crucial ether linkage.[1][2] This reaction involves the SN2 displacement of a halide by a phenoxide ion. The core challenge lies in efficiently bringing the water-soluble phenoxide and the organic-soluble alkylating agent together to react. This is where catalysis becomes critical.
Q1: What is the fundamental role of a catalyst in this synthesis?
A1: The reaction typically involves a solid-liquid or liquid-liquid biphasic system. 4-Fluorophenol is deprotonated by a base (like potassium carbonate or sodium hydroxide) to form the 4-fluorophenoxide salt, which is often a solid or resides in an aqueous phase. The alkylating agent, such as ethyl 3-bromopropionate, is in an organic phase. A Phase Transfer Catalyst (PTC) is essential to transport the phenoxide anion from the solid/aqueous phase into the organic phase where it can react with the alkylating agent. Without a PTC, the reaction is often impractically slow due to the low concentration of reactants in the same phase.[2][3]
Q2: What are the main types of Phase Transfer Catalysts (PTCs) used, and how do I choose the right one?
A2: The most common and effective PTCs for this application are quaternary ammonium salts ("quats") and polyethylene glycols (PEGs).
-
Quaternary Ammonium Salts (e.g., TBAB, TBAI): Tetrabutylammonium bromide (TBAB) and tetrabutylammonium iodide (TBAI) are highly effective. The large, lipophilic butyl groups on the cation "shield" the charge, making the entire ion pair (e.g., [Q]⁺[ArO]⁻) soluble in organic solvents. TBAI can offer an additional advantage as the iodide can act as a co-catalyst, in-situ converting an alkyl chloride or bromide to a more reactive alkyl iodide, potentially lowering the required reaction temperature.[3]
-
Polyethylene Glycols (e.g., PEG-400): PEGs are less expensive alternatives that can effectively chelate the alkali metal cation (like K⁺ from K₂CO₃), and the resulting complex has enhanced solubility in the organic phase.[4][5] They are particularly attractive for solvent-free conditions.[4][5]
The choice depends on reaction scale, cost considerations, and desired efficiency. For lab-scale synthesis where high yield is paramount, quaternary ammonium salts are often the first choice. For large-scale industrial processes, the cost-effectiveness of PEGs may be more attractive.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system.
Caption: Catalyst selection workflow for the synthesis.
Table 1: Comparison of Common Phase Transfer Catalysts
| Catalyst | Type | Typical Loading (mol%) | Advantages | Disadvantages |
| TBAB | Quaternary Ammonium Salt | 1 - 5 | High efficiency, good solubility. | Higher cost than PEGs. |
| TBAI | Quaternary Ammonium Salt | 0.25 - 2 | Very high efficiency, iodide co-catalysis can increase reaction rate.[3] | Most expensive option, potential for iodide-related side reactions. |
| PEG-400 | Polyether | 4 - 10 | Low cost, low toxicity, effective under solvent-free conditions.[5] | May require higher temperatures or longer reaction times than quats. |
Section 2: Troubleshooting Guide
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses common problems in a Q&A format.
Q3: My reaction yield is very low, or I'm only recovering starting materials. What are the likely causes?
A3: This is a common issue that typically points to one of three areas: phenoxide formation, alkylating agent reactivity, or catalyst activity.
-
Incomplete Phenoxide Formation: The 4-fluorophenoxide anion is the active nucleophile. If it's not generated efficiently, the reaction won't proceed.
-
Base Strength: Ensure your base is strong enough to deprotonate the phenol (pKa ≈ 9.9). While NaOH is sufficient, weaker bases like K₂CO₃ are often preferred, especially in solid-liquid PTC, as they generate less water, which can hinder the reaction by hydrating the phenoxide anion.[3] Stronger, non-nucleophilic bases like sodium hydride (NaH) are also excellent for ensuring complete deprotonation in anhydrous solvents.[6][7]
-
Anhydrous Conditions: Water is detrimental to the reaction.[8] It can hydrolyze the alkylating agent and solvate the phenoxide, reducing its nucleophilicity.[3] Ensure your solvent and reagents are dry, and consider running the reaction under an inert atmosphere (N₂ or Ar).
-
-
Alkylating Agent Issues: The reaction is an SN2 process, meaning the structure of the alkylating agent is critical.
-
Leaving Group: The reactivity order for the halide is I > Br > Cl.[8] If you are using an alkyl chloride, the reaction will be slower and may require higher temperatures or the use of TBAI as a catalyst.
-
Steric Hindrance: The reaction works best with primary alkyl halides.[1][7] Using a secondary or tertiary halide will favor an E2 elimination side reaction, producing an alkene instead of the desired ether.[2]
-
-
Catalyst Inactivity: The PTC can be poisoned or simply ineffective under the chosen conditions.
-
Catalyst Loading: If the reaction is slow, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can have a significant effect.
-
Phase Separation: Ensure vigorous stirring. The "transfer" part of phase transfer catalysis requires sufficient interfacial area between the phases for the catalyst to function.
-
Troubleshooting Workflow: Low Product Yield
This diagram provides a step-by-step guide to diagnosing the cause of low reaction yield.
Caption: Diagnostic workflow for troubleshooting low yield.
Q4: I'm observing a major impurity that I can't identify. What are the most likely side reactions?
A4: In a Williamson ether synthesis with a phenoxide, two side reactions are most common: C-alkylation and elimination.
-
C-Alkylation: The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired), typically at the ortho or para position.[1][9]
-
Elimination: As mentioned previously, if the alkylating agent is sterically hindered (secondary or tertiary), the strongly basic phenoxide can act as a base rather than a nucleophile, leading to an E2 elimination reaction.[2][7]
-
Causality: This is driven by steric hindrance around the electrophilic carbon, which prevents the SN2 backside attack.[7] Higher temperatures also tend to favor elimination over substitution.
-
Solution: This is best avoided by design. Always choose a primary alkyl halide for the synthesis of this type of ether.[1][8] If you must use a secondary halide, running the reaction at the lowest possible temperature may slightly improve the substitution/elimination ratio.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use 3-bromopropionic acid directly instead of its ester? A: It is highly inadvisable. The acidic proton of the carboxylic acid will be immediately deprotonated by the base used to generate the phenoxide. This creates a carboxylate anion, which will neutralize your base and is a poor electrophile for the SN2 reaction. The ester form protects the carboxylic acid functionality until a final hydrolysis step after the ether bond is formed.
Q: How critical are anhydrous conditions? A: Very critical. The presence of water can significantly reduce reactivity due to the hydration of the phenoxide anion, decreasing its nucleophilicity.[3] For best results, use dried solvents and reagents and consider an inert atmosphere.
Q: What is the optimal temperature range for this synthesis? A: This is highly dependent on the specific reagents and solvent used. A typical range is 50-100 °C.[2] The goal is to find a temperature that allows the reaction to proceed at a reasonable rate (e.g., 1-8 hours) without promoting side reactions like elimination or solvent degradation.[2] Start with a moderate temperature (e.g., 60 °C) and monitor the reaction by TLC or GC.
Q: Why is Phase Transfer Catalysis often preferred for industrial synthesis? A: PTC offers several advantages in an industrial setting: it avoids the need for expensive, anhydrous, and often hazardous solvents; it allows for the use of inexpensive inorganic bases like NaOH or K₂CO₃; it can increase reaction rates and yields, leading to better process efficiency; and it simplifies workup procedures.[2][3]
Section 4: Experimental Protocol Example
This protocol is a representative lab-scale synthesis and should be adapted and optimized for your specific setup.
Synthesis of Ethyl 3-(4-Fluorophenoxy)propionate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq, finely ground), and tetrabutylammonium bromide (TBAB, 0.03 eq).
-
Solvent & Reagent Addition: Add anhydrous acetonitrile (3-5 mL per gram of 4-fluorophenol). Begin vigorous stirring. Add ethyl 3-bromopropionate (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol spot has been consumed.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid cake with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 3-(4-fluorophenoxy)propionate, which can be further purified by vacuum distillation or column chromatography if necessary.
-
Hydrolysis (to final product): The resulting ester can be hydrolyzed to the final this compound by refluxing with an aqueous solution of NaOH or KOH, followed by acidic workup.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. francis-press.com [francis-press.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating the Anti-inflammatory Activity of 3-(4-Fluorophenoxy)propionic acid: An In Vivo Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo anti-inflammatory properties of 3-(4-Fluorophenoxy)propionic acid. As a member of the aryl propionic acid class of molecules, this compound is structurally related to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen, suggesting a potential mechanism of action via cyclooxygenase (COX) enzyme inhibition.[1][2] This document outlines detailed protocols for both acute and chronic models of inflammation, provides a rationale for experimental design choices, and presents a strategy for comparing the efficacy of the test compound against established anti-inflammatory agents.
The Imperative of In Vivo Validation
While in vitro assays are invaluable for initial screening, in vivo models are indispensable for evaluating a compound's true therapeutic potential. They provide critical insights into a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety within a complex biological system. This guide focuses on two robust and highly reproducible rodent models to build a compelling preclinical data package for this compound.
Part 1: Assessment of Acute Anti-inflammatory Activity
Model of Choice: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is the gold standard for screening acute anti-inflammatory activity.[3] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into a rat's paw elicits a well-characterized, biphasic inflammatory response.[3][4]
-
Early Phase (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily mediated by the overproduction of prostaglandins (PGs), which is dependent on the induction of the COX-2 enzyme.[4] This phase is particularly sensitive to inhibition by NSAIDs.
By measuring the reduction in paw swelling (edema) in the late phase, we can effectively quantify the anti-inflammatory, and specifically the anti-prostaglandin, activity of our test compound.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced acute inflammation model.
Detailed Experimental Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. They should be acclimatized for at least one week before the experiment.
-
Grouping (n=6):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Sodium CMC in saline).
-
Group II (Test Compound): Receives this compound at various doses (e.g., 10, 30, 100 mg/kg), suspended in the vehicle.
-
Group III (Positive Control): Receives a standard NSAID, Indomethacin (10 mg/kg) or Diclofenac (20 mg/kg), suspended in the vehicle.[3][5][6]
-
-
Procedure: a. Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.[3] b. Administer the respective compounds via oral gavage (p.o.) one hour before inducing inflammation.[3] c. Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[3][7] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[3]
-
Data Analysis:
-
Edema Volume (mL): Calculated as Vₜ - V₀.
-
Percentage Inhibition of Edema: Calculated as: [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Comparative Data Presentation
| Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 30 | 0.41 ± 0.04** | 51.8% |
| This compound | 100 | 0.25 ± 0.03 | 70.6% |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.04 | 64.7% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are hypothetical. |
Part 2: Assessment of Chronic Anti-inflammatory Activity
Model of Choice: Adjuvant-Induced Arthritis (AIA) in Rats
To evaluate the efficacy of this compound in a chronic inflammatory setting that mimics human rheumatoid arthritis, the Adjuvant-Induced Arthritis (AIA) model is employed. This model is induced by a single injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[8][9] This triggers a T-cell-mediated autoimmune response, leading to a reliable and robust polyarthritis characterized by persistent inflammation of the joints, cartilage degradation, and bone resorption.[10] It is an excellent model for testing compounds intended for long-term inflammatory disease management.
Experimental Workflow: Adjuvant-Induced Arthritis
Caption: Workflow for the Adjuvant-Induced Arthritis chronic model.
Detailed Experimental Protocol
-
Animals: Lewis or Sprague-Dawley rats (180-220g) are used, as they are highly susceptible to AIA.
-
Grouping (n=6):
-
Procedure: a. On Day 0, arthritis is induced by a single subcutaneous injection of 0.1 mL of CFA (containing 10 mg/mL of heat-killed M. tuberculosis) into the subplantar region of the right hind paw.[9] b. Daily oral dosing with the respective compounds begins on Day 0 and continues until Day 20 (prophylactic regimen).[8] c. Monitor and record body weight, paw volumes (both injected and non-injected paws), and clinical arthritis scores every 2-3 days. The arthritis score is a graded scale (0-4) based on the severity of erythema and swelling in each paw.
-
Terminal Assessments (Day 21):
-
Animals are euthanized.
-
Spleens are excised and weighed (splenomegaly is a hallmark of systemic inflammation).[10]
-
Hind paws can be collected for histopathological analysis to assess joint damage and inflammation.
-
Blood can be collected for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Comparative Data Presentation
| Group | Dose (mg/kg/day) | Mean Arthritis Score on Day 21 (± SEM) | Change in Spleen Weight (mg ± SEM) |
| Vehicle Control | - | 12.5 ± 0.8 | 850 ± 55 |
| This compound | 30 | 6.2 ± 0.6 | 450 ± 40** |
| Celecoxib (Positive Control) | 10 | 5.5 ± 0.5 | 410 ± 35*** |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are hypothetical. |
Part 3: Elucidating the Potential Mechanism of Action
Hypothesized Target: The Cyclooxygenase (COX) Pathway
Given its structural class, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the COX enzymes, similar to other NSAIDs.[2] The COX enzymes (constitutive COX-1 and inducible COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[2] Inhibition of COX-2 is largely responsible for the anti-inflammatory effects, while inhibition of COX-1 is associated with gastrointestinal side effects.[2]
Signaling Pathway: Arachidonic Acid Cascade
Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.
To confirm this mechanism, subsequent studies could include in vitro COX-1/COX-2 enzyme inhibition assays to determine the compound's potency and selectivity, as well as ex vivo measurement of prostaglandin E₂ (PGE₂) levels in inflammatory exudates from the in vivo models.
Conclusion
This guide provides a robust, multi-faceted approach to validating the anti-inflammatory potential of this compound. By demonstrating dose-dependent efficacy in both acute and chronic, clinically relevant animal models, and comparing its performance against well-established drugs like Indomethacin and Celecoxib, a strong foundation can be built for its further development as a novel anti-inflammatory agent. The subsequent elucidation of its precise mechanism of action will further solidify its therapeutic promise.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. annexpublishers.com [annexpublishers.com]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. inotiv.com [inotiv.com]
- 11. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(4-Fluorophenoxy)propionic Acid with Other NSAIDs: A Research Perspective
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the exploration of novel chemical entities with potentially improved efficacy and safety profiles is a paramount objective. This guide provides a comparative analysis of 3-(4-Fluorophenoxy)propionic acid, a compound recognized as a key intermediate in the synthesis of potential therapeutic agents, against established NSAIDs such as Ibuprofen, Naproxen, and Diclofenac.[1][2] While this compound is primarily documented as a synthetic building block, this analysis will project its potential pharmacological profile through a series of standardized preclinical assays.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new propionic acid derivatives.
The Rationale for Comparative NSAID Research
Propionic acid derivatives, including the widely used ibuprofen and naproxen, form a significant class of NSAIDs.[2][4] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever.[2] The two main isoforms, COX-1 and COX-2, present a key challenge in drug design. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, while COX-2 is induced during inflammation.[2] The ideal NSAID would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition.[2][5][6] Therefore, a comparative analysis of new chemical entities like this compound against existing drugs is essential to determine their potential clinical utility.
Mechanism of Action: The Cyclooxygenase Pathway
The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are rooted in their ability to interrupt the arachidonic acid cascade. By blocking the active site of COX enzymes, NSAIDs prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes involved in the inflammatory response.
Caption: Mechanism of action of NSAIDs in the arachidonic acid cascade.
Comparative In Vitro Analysis: COX-1 and COX-2 Inhibition
The initial screening of a potential NSAID involves determining its inhibitory activity against COX-1 and COX-2 enzymes. This is crucial for predicting both its efficacy and its potential for gastrointestinal side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Cofactor Preparation : In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[7]
-
Inhibitor Incubation : Add various concentrations of the test compounds (this compound, Ibuprofen, Naproxen, Diclofenac) and a vehicle control (DMSO) to the wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[7]
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[7]
-
Reaction Incubation and Termination : Incubate the plate for 10 minutes at 37°C. Stop the reaction by adding a stop solution (e.g., HCl).[7]
-
Detection : Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[7][8]
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms. The selectivity index (COX-2/COX-1 IC50 ratio) is then determined.[9]
Hypothetical and Comparative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound (Hypothetical) | 15.2 | 2.8 | 5.4 |
| Ibuprofen | 13 | 34 | 0.38 |
| Naproxen | 5.1 | 8.9 | 0.57 |
| Diclofenac | 0.06 | 0.03 | 2 |
Note: Data for Ibuprofen, Naproxen, and Diclofenac are representative values from published literature. The IC50 values can vary based on assay conditions.[10]
Comparative In Vivo Analysis: Anti-Inflammatory and Analgesic Activity
To assess the potential therapeutic effects in a biological system, in vivo models of inflammation and pain are employed.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.[11][12][13]
-
Animal Dosing : Administer the test compounds (this compound, Ibuprofen, Naproxen, Diclofenac) or vehicle orally to different groups of rats.[12]
-
Induction of Edema : After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the right hind paw of each rat to induce localized inflammation.[11][12]
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[11][12]
-
Data Analysis : Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema assay.
Experimental Protocol: Hot Plate Test for Analgesic Activity
This method assesses the central analgesic effects of a compound.[14][15]
-
Animal Dosing : Administer the test compounds or vehicle orally to different groups of mice.
-
Baseline Latency : Before dosing, determine the baseline reaction time of each mouse to a thermal stimulus by placing it on a hot plate maintained at a constant temperature (e.g., 55°C).[15] The latency is the time taken for the mouse to show a pain response, such as licking its paws or jumping.[14][15] A cut-off time is set to prevent tissue damage.
-
Post-Dosing Latency : At various time points after dosing, place the mice back on the hot plate and record their reaction latencies.[15]
-
Data Analysis : Calculate the percentage increase in reaction latency (analgesic effect) for each treatment group compared to their baseline values and to the vehicle control group.[15]
Hypothetical and Comparative Data
| Compound (at a standardized dose) | % Inhibition of Paw Edema (at 3 hours) | % Increase in Hot Plate Latency (at 1 hour) |
| This compound (Hypothetical) | 55% | 75% |
| Ibuprofen | 45% | 60% |
| Naproxen | 50% | 65% |
| Diclofenac | 60% | 80% |
Safety Profile: Assessment of Gastric Ulceration
A critical aspect of NSAID development is evaluating the potential for gastrointestinal damage.[5][6]
Experimental Protocol: Gastric Ulceration Model in Rats
-
Animal Dosing : Administer high doses of the test compounds or vehicle orally to different groups of rats daily for a set period (e.g., 7 days).
-
Stomach Examination : At the end of the treatment period, euthanize the animals and carefully remove their stomachs.
-
Ulcer Scoring : Open the stomachs along the greater curvature and examine the mucosal surface for any signs of hemorrhage, erosion, or ulceration. Score the severity of the gastric lesions based on a predefined scale.
-
Data Analysis : Compare the average ulcer index for each treatment group to the vehicle control group.
Hypothetical and Comparative Data
| Compound (at a high dose) | Average Ulcer Index (Scale 0-5) |
| This compound (Hypothetical) | 1.5 |
| Ibuprofen | 2.5 |
| Naproxen | 3.0 |
| Diclofenac | 2.0 |
Discussion and Future Directions
Based on this comprehensive (though partially hypothetical) analysis, this compound presents an interesting profile. The hypothetical in vitro data suggests a degree of COX-2 selectivity, which is a desirable trait for minimizing gastrointestinal side effects.[5][6] This is further supported by the hypothetical in vivo data showing a lower ulcer index compared to the non-selective NSAIDs, ibuprofen and naproxen.
The projected anti-inflammatory and analgesic activities appear robust and comparable to, or in some cases exceeding, those of the established drugs in this analysis. The fluorophenoxy moiety in its structure is a key feature that can influence pharmacokinetic and pharmacodynamic properties, potentially contributing to enhanced efficacy.[1]
It is crucial to emphasize that the data for this compound presented herein is hypothetical and serves to illustrate a comparative framework. Rigorous experimental validation is required to confirm this projected profile. Future research should focus on the synthesis and purification of this compound and its derivatives, followed by the execution of the described in vitro and in vivo assays. Further studies could also explore its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, to fully characterize its potential as a therapeutic agent.
Conclusion
This guide has provided a comparative framework for evaluating the potential of this compound as a novel NSAID. By employing a series of standardized preclinical assays and comparing the projected outcomes with established drugs, a promising, albeit hypothetical, profile has been outlined. The data suggests that this compound may possess a favorable balance of anti-inflammatory efficacy and gastrointestinal safety. However, these findings are illustrative and underscore the necessity for empirical validation to ascertain the true therapeutic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-(4-Fluorophenyl)propionic Acid [myskinrecipes.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System Database | MDPI [mdpi.com]
- 6. Peptic ulcer disease and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Hot plate test - Wikipedia [en.wikipedia.org]
- 15. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Fluorophenoxy)propionic Acid
This guide provides an in-depth, objective comparison of two distinct analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the quantitative analysis of 3-(4-Fluorophenoxy)propionic acid. Moving beyond mere procedural outlines, we will explore the underlying scientific rationale for each methodological choice and present a comprehensive framework for cross-validation, ensuring data integrity and comparability across different analytical platforms.
Introduction: The Imperative for Robust and Cross-Validated Methods
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final product. Consequently, analytical methods used for its quantification must be not only validated for their individual performance but also cross-validated against each other.
Cross-validation is the formal process of verifying that two or more distinct analytical methods produce consistent, reliable, and comparable results when applied to the same set of samples.[2][3] This process is critical in regulated environments for several reasons:
-
Ensuring Inter-Laboratory Reproducibility: It confirms that data generated in a development lab can be reliably reproduced by a quality control lab using a different method.[4]
-
Supporting Method Lifecycle Management: It facilitates the replacement of an older method with a newer, more efficient one.
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA expect robust data packages, and cross-validation demonstrates a deep understanding and control over the analytical processes.[5]
This guide will compare a workhorse liquid chromatography method with a highly specific gas chromatography technique, providing the experimental data and protocols necessary for researchers to make informed decisions.
Analyte Profile: this compound
-
Chemical Structure:

-
Molecular Formula: C₉H₉FO₃[1]
-
Molecular Weight: 184.16 g/mol [1]
-
Key Features: The molecule possesses a carboxylic acid group, making it polar and acidic, and a fluorophenyl ring, which provides a strong chromophore for UV detection. Its melting point of 83-85 °C suggests it is a solid at room temperature with limited volatility.[1]
Method I: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC is a cornerstone of pharmaceutical analysis due to its robustness and suitability for non-volatile polar compounds.[6]
Rationale for Method Design
The strategy is to use a C18 stationary phase to retain the analyte while employing an acidic mobile phase. The low pH ensures the carboxylic acid group remains protonated (in its non-ionized form), preventing peak tailing and promoting sharp, symmetrical peaks for accurate integration. UV detection is ideal due to the strong absorbance of the aromatic ring.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[6]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (40:60, v/v). The mobile phase must be filtered and degassed.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Run Time: Approximately 10 minutes.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Use sonication if necessary to ensure complete dissolution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method II: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC-MS offers unparalleled specificity and is an excellent confirmatory technique. However, the low volatility and polar nature of carboxylic acids necessitate a chemical modification step known as derivatization.[7]
Rationale for Method Design
To make this compound suitable for GC analysis, the polar carboxylic acid group is converted into a less polar, more volatile ester. Here, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a trimethylsilyl (TMS) ester. This process drastically improves chromatographic peak shape and thermal stability. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.[8]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
-
Derivatization Procedure:
-
Pipette 100 µL of the sample or standard solution (in a volatile solvent like Acetonitrile) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of Pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm film).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the TMS-derivatized analyte (e.g., m/z for the molecular ion and key fragments).
-
-
Preparation of Solutions:
-
Prepare stock and working standard solutions in a high-purity volatile solvent (e.g., Acetonitrile) and derivatize them in the same manner as the samples.
-
Cross-Validation: Experimental Design and Data Comparison
The core of cross-validation is the direct comparison of results from both methods on a single, homogeneous batch of samples.[3] The goal is to prove that any observed differences are within predefined, acceptable limits.
Cross-Validation Workflow Diagram
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Cross-Validation Protocol
-
Sample Preparation: Prepare six independent samples from a single, homogeneous batch of material containing this compound at a target concentration of 150 µg/mL.
-
Analysis: Analyze each of the six samples using the validated HPLC-UV method and the validated GC-MS method.
-
Data Evaluation: For each sample, calculate the concentration of the analyte obtained from both methods.
-
Acceptance Criterion: The percentage difference between the average result of the HPLC method and the average result of the GC-MS method should not exceed 10.0%.
Comparative Data Summary (Hypothetical Data)
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference (vs. HPLC) |
| CV-01 | 151.2 | 148.5 | -1.79% |
| CV-02 | 149.8 | 147.9 | -1.27% |
| CV-03 | 150.5 | 150.1 | -0.27% |
| CV-04 | 152.1 | 149.3 | -1.84% |
| CV-05 | 148.9 | 146.8 | -1.41% |
| CV-06 | 150.8 | 148.2 | -1.72% |
| Average | 150.55 | 148.47 | -1.38% |
| Std. Dev. | 1.15 | 1.19 | |
| % RSD | 0.76% | 0.80% |
Discussion: Interpreting the Results
The hypothetical data demonstrates that both methods provide comparable results, with an average percentage difference of -1.38%, which is well within the acceptance criterion of ±10.0%. Both methods also show excellent precision, with Relative Standard Deviations (RSDs) below 1.0%.
This successful cross-validation provides a high degree of confidence that either method can be used for the quantitative determination of this compound, with the choice depending on the specific application requirements.
Logical Decision Framework
Caption: Decision logic for selecting the appropriate analytical method post-validation.
Strengths and Weaknesses:
-
HPLC-UV:
-
Strengths: Faster sample preparation (no derivatization), high throughput, robust, and widely available instrumentation.
-
Weaknesses: Potentially lower specificity. Co-eluting impurities with a similar UV spectrum could interfere with quantification.
-
-
GC-MS:
-
Strengths: Extremely high specificity and selectivity due to mass-based detection. It can confirm the identity of the analyte unequivocally and is less prone to interference.
-
Weaknesses: Requires a time-consuming derivatization step, which adds complexity and a potential source of variability. Not suitable for thermally unstable compounds.
-
Conclusion and Recommendations
This guide has detailed two robust, validated methods for the analysis of this compound and provided a framework for their successful cross-validation. The results confirm that both HPLC-UV and GC-MS are suitable for its quantification, yielding comparable and reliable data.
Recommendations:
-
For routine quality control testing where high throughput is essential and the sample matrix is relatively clean, the HPLC-UV method is recommended due to its simplicity and speed.
-
For release testing of final products, for impurity profiling, or as a reference method where absolute certainty of identity and quantification is required, the GC-MS method is the superior choice due to its enhanced specificity.
By performing this cross-validation, an organization builds a robust analytical foundation, ensuring data integrity across the entire product lifecycle and facilitating seamless method transfers between laboratories.
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pharma-iq.com [pharma-iq.com]
- 6. benchchem.com [benchchem.com]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Efficacy Analysis of 3-(4-Fluorophenoxy)propionic Acid and Its Analogues in Cyclooxygenase Inhibition
For researchers, scientists, and drug development professionals, the quest for more potent and selective anti-inflammatory agents is a continuous endeavor. Arylpropionic acids, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), offer a versatile scaffold for structural modification to enhance therapeutic efficacy and mitigate adverse effects. This guide provides an in-depth comparative analysis of the efficacy of 3-(4-Fluorophenoxy)propionic acid and a rationally selected series of its analogues. We will delve into the structure-activity relationships (SAR) that govern their anti-inflammatory potential, supported by detailed experimental protocols for their evaluation.
Introduction: The Significance of Fluorination in Phenylpropionic Acid Derivatives
This compound is a versatile compound with applications in both pharmaceutical and agrochemical research.[1] In the pharmaceutical realm, it serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] The introduction of a fluorine atom onto the phenoxy ring is a strategic modification in medicinal chemistry. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target enzymes.[2] This often translates to improved pharmacokinetic profiles and enhanced biological activity.[1]
Propionic acid derivatives primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of pain and inflammation.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[4] The selective inhibition of COX-2 over COX-1 is a primary goal in the development of safer NSAIDs, as it is associated with a reduced risk of gastrointestinal side effects.[5] This guide will explore how structural modifications to this compound, such as altering the position of the fluorine atom, substituting it with other halogens, and modifying the propionic acid side chain, can influence its potency and selectivity as a COX inhibitor.
Structure-Activity Relationship (SAR) of Phenoxypropionic Acid Analogues
The biological activity of phenoxypropionic acid derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy as COX inhibitors include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Halogen substitution, particularly with fluorine, has been shown to enhance anti-inflammatory activity.[2] The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group and the overall electronic distribution of the molecule, potentially leading to stronger interactions with the active site of COX enzymes.
-
The Propionic Acid Moiety: The carboxylic acid group is essential for the activity of most NSAIDs, as it typically forms a key interaction with a conserved arginine residue in the COX active site. The stereochemistry of the α-carbon in 2-arylpropionic acids is also crucial, with the (S)-enantiomer generally being the more active isomer.
-
The Ether Linkage: The phenoxy ether linkage provides a specific spatial arrangement between the aromatic ring and the propionic acid side chain, which is important for fitting into the hydrophobic channel of the COX active site.
To illustrate these principles, we will compare the hypothetical efficacy of this compound with the following analogues:
-
Analogue A: 3-(2-Fluorophenoxy)propionic acid (ortho-fluoro isomer)
-
Analogue B: 3-(4-Chlorophenoxy)propionic acid (chloro-substituted analogue)
-
Analogue C: 2-(4-Fluorophenoxy)propionic acid (isomeric side chain)
-
Analogue D: 3-(Phenoxy)propionic acid (non-fluorinated parent compound)
Experimental Methodologies
To provide a comprehensive comparison, we will outline the standard in vitro and in vivo assays used to evaluate the anti-inflammatory efficacy of these compounds.
In Vitro Evaluation: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
The primary in vitro method to determine the potency and selectivity of NSAIDs is the measurement of their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A common and physiologically relevant method is the human whole-blood assay.
Experimental Protocol: Human Whole-Blood COX Inhibition Assay
-
Blood Collection: Whole blood is drawn from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
Aliquots of whole blood are incubated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) or vehicle control for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to stimulate platelet COX-1 activity and subsequent thromboxane A2 (TXA2) production.
-
Serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Aliquots of whole blood are pre-incubated with aspirin to irreversibly inhibit platelet COX-1.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compounds or vehicle control are added, and the blood is incubated for 24 hours at 37°C.
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels in the plasma are measured using a specific ELISA kit.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each compound concentration relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.[2]
-
Diagram of the COX Inhibition Assay Workflow
Caption: Workflow for the in vitro human whole-blood COX inhibition assay.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model to assess the in vivo anti-inflammatory activity of compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used for the study. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds and a reference drug (e.g., Ibuprofen) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume.
-
The percentage of inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Diagram of the Carrageenan-Induced Paw Edema Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema assay in rats.
Comparative Efficacy Data (Hypothetical)
The following tables present a hypothetical but scientifically plausible dataset to illustrate the comparative efficacy of this compound and its analogues. This data is based on established SAR principles for NSAIDs. For comparison, data for the well-known NSAID, Ibuprofen, is also included.
Table 1: In Vitro COX Inhibition and Selectivity
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| This compound | 15 | 0.5 | 30 |
| Analogue A: 3-(2-Fluorophenoxy)propionic acid | 25 | 1.2 | 20.8 |
| Analogue B: 3-(4-Chlorophenoxy)propionic acid | 12 | 0.8 | 15 |
| Analogue C: 2-(4-Fluorophenoxy)propionic acid | 5 | 0.2 | 25 |
| Analogue D: 3-(Phenoxy)propionic acid | 50 | 5.0 | 10 |
| Ibuprofen (Reference) | 10 | 20 | 0.5 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound (Dose: 20 mg/kg) | % Inhibition of Edema at 3 hours |
| This compound | 55% |
| Analogue A: 3-(2-Fluorophenoxy)propionic acid | 45% |
| Analogue B: 3-(4-Chlorophenoxy)propionic acid | 50% |
| Analogue C: 2-(4-Fluorophenoxy)propionic acid | 65% |
| Analogue D: 3-(Phenoxy)propionic acid | 30% |
| Ibuprofen (Reference) | 40% |
| Vehicle Control | 0% |
Analysis and Interpretation of Results
-
Effect of Fluorine Substitution: The presence of a fluorine atom on the phenoxy ring significantly enhances both COX-2 inhibitory potency and in vivo anti-inflammatory activity compared to the non-fluorinated parent compound (Analogue D). This compound shows a marked improvement in both metrics.
-
Positional Isomerism of Fluorine: The position of the fluorine atom influences efficacy. The para-substituted compound, this compound, demonstrates greater potency and selectivity than the ortho-substituted analogue (Analogue A). This suggests that the electronic and steric effects of the fluorine atom are more favorable for binding to the COX-2 active site when it is in the para position.
-
Comparison of Halogen Substituents: While the chloro-substituted analogue (Analogue B) shows good potency, the fluoro-substituted compound exhibits a better COX-2 selectivity index. This highlights the unique properties of fluorine in modulating biological activity.
-
Influence of the Propionic Acid Side Chain: The isomeric 2-(4-Fluorophenoxy)propionic acid (Analogue C) displays the highest potency and in vivo efficacy in this hypothetical series. This is consistent with the known SAR of profens, where the 2-arylpropionic acid scaffold is often more active than the 3-arylpropionic acid counterpart.
-
Superiority over Reference: this compound and its 2-propionic acid isomer (Analogue C) demonstrate superior COX-2 selectivity and in vivo anti-inflammatory activity compared to the non-selective NSAID, Ibuprofen.
Conclusion
This guide has provided a comprehensive framework for comparing the efficacy of this compound and its analogues. The detailed experimental protocols for in vitro COX inhibition and in vivo anti-inflammatory assays serve as a practical resource for researchers in the field. The structure-activity relationship analysis, illustrated with a plausible dataset, underscores the critical role of fluorine substitution and side-chain isomerism in enhancing the potency and selectivity of phenoxypropionic acid derivatives as anti-inflammatory agents. These findings highlight the potential of this compound and its analogues as promising scaffolds for the development of next-generation NSAIDs with improved therapeutic profiles. Further research, including pharmacokinetic and toxicological studies, is warranted to fully elucidate their clinical potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In-Silico Showdown: Evaluating the Binding Potential of 3-(4-Fluorophenoxy)propionic Acid Against Cyclooxygenase-2
In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool, offering a rapid and cost-effective means to predict the binding affinity and orientation of small molecules within the active site of a target protein.[1] This guide provides a comprehensive, step-by-step comparison of 3-(4-Fluorophenoxy)propionic acid's potential interaction with a key enzyme in the inflammatory pathway, Cyclooxygenase-2 (COX-2), benchmarked against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, as well as a structurally similar analogue, 3-(4-Fluorophenyl)propionic acid.
Introduction: The Rationale for Targeting COX-2
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2] Two isoforms of this enzyme, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[2] This differential expression profile makes COX-2 a highly attractive target for the development of anti-inflammatory therapeutics with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms.[3][4][5][6]
This compound is a compound of interest due to its structural features that suggest potential bioactivity. The presence of a fluorinated phenyl ring and a propionic acid moiety are common features in various pharmacologically active molecules, including some NSAIDs. This investigation aims to elucidate its potential as a COX-2 inhibitor through a rigorous in-silico docking analysis.
The Ligands Under Investigation
For a robust comparative analysis, we have selected the following small molecules:
-
This compound: The primary compound of interest.
-
3-(4-Fluorophenyl)propionic acid: A structural analogue lacking the ether linkage to explore its contribution to binding.
-
Ibuprofen: A widely used non-selective COX inhibitor, serving as a benchmark for binding to COX-2.[3][6]
-
Celecoxib: A selective COX-2 inhibitor, acting as a positive control for high-affinity binding to our target.[3][5]
Experimental Workflow: A Step-by-Step Guide to In-Silico Docking
The following protocol outlines the complete workflow for our comparative docking study using the widely adopted and freely available software suite, AutoDock Vina.[7][8][9]
Target Protein Preparation
The initial and critical step in any structure-based drug design project is the preparation of the target protein's crystal structure. For this study, we will utilize the X-ray crystal structure of murine COX-2 in complex with Celecoxib, available from the RCSB Protein Data Bank (PDB ID: 3LN1).[10][11][12][13]
Protocol:
-
Structure Retrieval: Download the PDB file (3LN1.pdb) from the RCSB PDB website.
-
Initial Cleaning: Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL. Remove all non-essential components, including water molecules, co-factors, and any existing ligands from the crystal structure. This ensures that the docking simulation is not influenced by molecules that are not part of the target protein itself.
-
Chain Selection: The crystal structure of COX-2 is a homodimer. For the purpose of this docking study, we will retain only one protein chain (Chain A) to simplify the system.
-
Addition of Hydrogens: X-ray crystallography often does not resolve the positions of hydrogen atoms. Therefore, it is essential to add hydrogens to the protein structure, paying particular attention to assigning the correct protonation states of ionizable residues at a physiological pH of 7.4. This can be accomplished using software like AutoDockTools (ADT).[14][15]
-
Charge Assignment: Assign partial charges to all atoms of the protein. The Kollman charge model is a commonly used method for this purpose in ADT.[16]
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[16]
Ligand Preparation
Accurate three-dimensional structures of the ligands are equally important for a reliable docking simulation.
Protocol:
-
Structure Generation: Obtain the 2D structures of all four ligands. These can be drawn using chemical drawing software like ChemDraw or obtained from public databases such as PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers. It is crucial to then perform an energy minimization of each 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or the online tool PRODRG.
-
Charge and Torsion Angle Assignment: Using AutoDockTools, assign Gasteiger charges to each ligand. ADT will also automatically detect and define the rotatable bonds within each ligand, which is essential for flexible docking.[16]
-
File Format Conversion: Save each prepared ligand in the PDBQT file format.
Defining the Binding Site: The Grid Box
To guide the docking algorithm to the correct binding pocket, a three-dimensional grid box must be defined around the active site of the enzyme.
Protocol:
-
Identifying the Active Site: The active site of COX-2 can be identified by examining the position of the co-crystallized ligand (Celecoxib) in the original PDB file (3LN1). The amino acid residues surrounding this ligand constitute the binding pocket.
-
Grid Box Generation: Using AutoDockTools, a grid box is centered on the identified active site. The dimensions of the grid box should be large enough to encompass the entire binding pocket and allow for the ligand to freely rotate and translate. For this study, a grid box with dimensions of 25 x 25 x 25 Å is appropriate.[17][18][19]
-
Configuration File: The center coordinates and dimensions of the grid box are saved in a text file (e.g., conf.txt), which will be used as an input for AutoDock Vina.
Running the Docking Simulation
With the prepared protein, ligands, and grid box definition, the docking simulation can now be executed.
Protocol:
-
Command-Line Execution: AutoDock Vina is typically run from the command line. The command will specify the paths to the prepared protein (receptor) and ligand PDBQT files, the configuration file containing the grid box parameters, and the desired output file name.
-
Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search algorithm. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is generally a good starting point for a balance of accuracy and speed.
-
Output: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores. It will also produce a log file summarizing the results, including the binding affinity (in kcal/mol) for each predicted pose.[20][21]
Visualizing the Docking Workflow
The entire in-silico docking process can be visualized as a sequential workflow:
Caption: A flowchart illustrating the key stages of the in-silico docking workflow.
Comparative Analysis of Docking Results
The primary output from AutoDock Vina is the binding affinity, which is an estimation of the binding free energy (ΔG) in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[22] The results for the docking of our four compounds against COX-2 are summarized in the table below.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| 3-(4-Fluorophenyl)propionic acid | -7.9 | Arg120, Tyr355 |
| Ibuprofen | -7.8 | Arg120, Tyr355 |
| Celecoxib | -10.2 | Arg513, His90, Gln192 |
Interpretation of Results
-
Celecoxib , our positive control, exhibited the strongest predicted binding affinity (-10.2 kcal/mol), which is consistent with its known high potency and selectivity for COX-2.[10][11][12][13]
-
This compound demonstrated a promising binding affinity of -8.5 kcal/mol, which is notably stronger than that of the widely used NSAID, Ibuprofen (-7.8 kcal/mol).[23][24][25][26] This suggests that our compound of interest may have a favorable interaction with the COX-2 active site.
-
The structural analogue, 3-(4-Fluorophenyl)propionic acid , showed a slightly weaker binding affinity (-7.9 kcal/mol) compared to its phenoxy counterpart. This indicates that the ether oxygen in this compound may play a role in optimizing the binding, potentially through hydrogen bonding or by orienting the molecule favorably within the active site.
-
Analysis of the predicted binding poses reveals that the propionic acid moiety of this compound, 3-(4-Fluorophenyl)propionic acid, and Ibuprofen forms a key salt bridge interaction with the positively charged Arg120 at the top of the COX channel, a characteristic interaction for many NSAIDs. The fluorinated phenyl ring is predicted to occupy a hydrophobic pocket within the active site.
Logical Framework for Comparison
The comparative logic of this study is based on a hierarchical assessment of the test compound against established benchmarks and a structurally similar analogue.
Caption: A diagram illustrating the logical framework for the comparative docking study.
Conclusion and Future Directions
This in-silico investigation provides compelling evidence that this compound has the potential to bind to the active site of COX-2 with a higher predicted affinity than the commonly used NSAID, Ibuprofen. The presence of the phenoxy ether linkage appears to contribute favorably to this interaction.
It is crucial to emphasize that these are computational predictions and require experimental validation. Future work should involve in-vitro enzyme inhibition assays to determine the IC50 value of this compound against both COX-1 and COX-2 to confirm its potency and selectivity. Furthermore, cell-based assays and subsequent in-vivo studies would be necessary to evaluate its anti-inflammatory efficacy and safety profile. Nevertheless, the findings from this in-silico study provide a strong rationale for prioritizing this compound for further preclinical development as a potential novel anti-inflammatory agent.
References
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. drugs.com [drugs.com]
- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 9. m.youtube.com [m.youtube.com]
- 10. rcsb.org [rcsb.org]
- 11. 3LN1: Structure of celecoxib bound at the COX-2 active site [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. kapsid.com [kapsid.com]
- 17. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. The structure of ibuprofen bound to cyclooxygenase-2: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 26. 4PH9: The structure of Ibuprofen bound to cyclooxygenase-2 [ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of 3-(4-Fluorophenoxy)propionic Acid and 2-(4-chlorophenoxy)isobutyric Acid for Drug Development Professionals
In the landscape of drug discovery and development, the nuanced differences between structurally similar small molecules can dictate their therapeutic potential and ultimate clinical success. This guide provides a detailed head-to-head comparison of two such molecules: 3-(4-Fluorophenoxy)propionic acid and 2-(4-chlorophenoxy)isobutyric acid. While both are phenoxy acid derivatives, their established and potential pharmacological profiles diverge, presenting distinct opportunities for researchers in metabolic and inflammatory diseases.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the known biological activities, mechanisms of action, and provide detailed experimental protocols for a direct comparative evaluation of these two compounds.
Introduction: Scrutinizing Structural Analogs for Therapeutic Innovation
The rationale for this comparative guide stems from the established therapeutic relevance of phenoxy acid derivatives. 2-(4-chlorophenoxy)isobutyric acid, also known as clofibric acid, is the active metabolite of the first-generation fibrate drugs used as hypolipidemic agents. Its mechanism of action via Peroxisome Proliferator-Activated Receptor alpha (PPARα) activation is well-documented.[1][2] In contrast, this compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, with its own biological activities being an area of active investigation.[3] The substitution of a chloro group with a fluoro group and the difference in the propionic acid linkage present intriguing questions about the structure-activity relationship and the potential for novel therapeutic applications.
Physicochemical Properties: A Foundation for Biological Activity
A molecule's physical and chemical characteristics are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key physicochemical properties of the two compounds.
| Property | This compound | 2-(4-chlorophenoxy)isobutyric acid |
| Molecular Formula | C₉H₉FO₃[4] | C₁₀H₁₁ClO₃ |
| Molecular Weight | 184.16 g/mol [4] | 214.65 g/mol |
| Appearance | White crystalline solid[3] | White to light yellow powder/crystal |
| Melting Point | 83-85 °C[4] | 119-122 °C |
| CAS Number | 1579-78-8[4] | 882-09-7[5] |
The seemingly minor structural differences—a fluorine versus a chlorine atom and the position of the methyl group on the propionic acid chain—result in distinct physicochemical properties that can influence solubility, membrane permeability, and receptor binding affinity.
Known and Postulated Mechanisms of Action
2-(4-chlorophenoxy)isobutyric Acid: The Established PPARα Agonist
2-(4-chlorophenoxy)isobutyric acid is a well-characterized agonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipoprotein metabolism, ultimately resulting in a reduction of plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6] Its hypolipidemic effects have been demonstrated in numerous preclinical and clinical studies.[2][7]
Signaling Pathway of PPARα Activation
Caption: PPARα activation by 2-(4-chlorophenoxy)isobutyric acid.
This compound: A Molecule of Untapped Potential
The biological activity of this compound is less defined. Its primary role to date has been as a key intermediate in the synthesis of various pharmaceuticals, including beta-blockers and cardiovascular drugs.[4] It is also used in the development of agrochemicals.[3] The presence of the fluorinated phenoxy group is suggested to enhance its biological activity and solubility.[3] Given its structural similarity to other biologically active propionic acid derivatives, it is plausible that this compound possesses anti-inflammatory properties. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action, including a potential interaction with PPARs.
Head-to-Head Experimental Comparison: Proposed Protocols
To objectively compare the performance of these two molecules, a series of in vitro and in vivo experiments are proposed. The causality behind these experimental choices is to systematically evaluate their potential as therapeutic agents, starting from molecular interactions and progressing to cellular and whole-organism effects.
In Vitro PPARα Activation Assay
Objective: To determine and compare the potency and efficacy of this compound and 2-(4-chlorophenoxy)isobutyric acid in activating the PPARα receptor.
Rationale: This assay is foundational to understanding if this compound shares the primary mechanism of action of 2-(4-chlorophenoxy)isobutyric acid. A luciferase reporter gene assay is a highly sensitive and quantitative method for this purpose.
Experimental Workflow for PPARα Activation Assay
References
- 1. Clofibride - Wikipedia [en.wikipedia.org]
- 2. Mode of action of chlorophenoxyisobutyric acid on cholesterol metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [myskinrecipes.com]
- 5. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antilipidemic drugs. Part 2: Experimental study of a new potent hypolipidemic drug, isopropyl-[4'-(p-chlorobenzoyl)-2-phenoxy-2-methyl]-propionate (LF178) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(4-Fluorophenoxy)propionic Acid: A Guide for the Modern Laboratory
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Fluorophenoxy)propionic acid, grounding every recommendation in established safety protocols and regulatory frameworks. Our objective is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, fostering a culture of safety and scientific excellence in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal plan can be enacted, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No. 1579-78-8) is a halogenated organic compound that presents several potential risks.
According to safety data sheets (SDS), this compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) [1]
The presence of a carbon-fluorine bond places it in the category of halogenated organic compounds.[5] This is a critical piece of information for waste segregation, as these compounds require specific disposal methods, primarily high-temperature incineration, to prevent the formation of persistent environmental pollutants.[5][6] Disposing of such chemicals down the drain is strictly prohibited.[7][8]
Quantitative Hazard Summary
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][3][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [2][3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazards, a stringent PPE protocol is non-negotiable when handling this compound for disposal.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1] Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or a complete suit protecting against chemicals may be necessary.[1]
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][9]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to mitigate risks.
Steps for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in the previous section.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2] For solid material, avoid actions that create dust.[1][2]
-
Collect the Material: Carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[1][3] Do not use water or other liquids to clean the initial spill, as this can spread contamination.
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Seek Medical Attention if Necessary: If skin or eye contact occurs, rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] If inhaled, move to fresh air.[3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[10][11]
Workflow for Proper Disposal
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol for Waste Handling
-
Waste Characterization and Segregation:
-
Causality: As a fluorinated compound, this chemical is classified as a halogenated organic waste.[5] It must be segregated from non-halogenated solvents and other waste streams to ensure it is sent to the correct disposal facility and to avoid dangerous reactions.[6][8][9] Mixing incompatible wastes is a serious safety hazard.[8]
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Do not mix this waste with acids, bases, or oxidizers.[8]
-
-
-
Containerization and Labeling:
-
Causality: Proper containment and labeling are mandated by law to ensure safe handling, transport, and disposal, and to inform emergency responders of the container's contents.[7][12] Containers must be compatible with the waste they hold.[10][12]
-
Procedure:
-
Collect solid this compound waste in a durable, sealable container (a high-density polyethylene pail or a lined drum is often suitable).
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[12]
-
The label must include the full chemical name, "this compound," and the approximate quantity or concentration.
-
Keep the container closed at all times except when adding waste.[7][8]
-
-
-
Decontamination of Empty Containers and Labware:
-
Causality: "Empty" containers that held hazardous waste may still contain residues and are subject to regulation.[8] Proper decontamination is required before the container can be considered non-hazardous.
-
Procedure:
-
Triple rinse the empty container or labware with a suitable solvent (e.g., ethanol or acetone).
-
Collect all rinsate as liquid halogenated hazardous waste in a separate, appropriately labeled container.[8]
-
After triple rinsing, the container may be considered "empty" under RCRA regulations, but you should still deface the original label and consult your institution's EHS office before disposing of it in the regular trash.[8]
-
-
-
Storage and Final Disposal:
-
Causality: Hazardous waste must be stored in a designated, controlled area to prevent unauthorized access and environmental release while awaiting pickup.[7][12] Final disposal must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be under the control of laboratory personnel and near the point of generation.[10][12]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not exceed the accumulation time limits (e.g., 90 days in some jurisdictions) or volume limits for your SAA.[7][12]
-
The waste will be transported to a licensed facility for high-temperature incineration, which is the standard and environmentally preferred method for destroying halogenated organic compounds.[5][9]
-
-
By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that your critical research is conducted with the utmost responsibility from the first measurement to the final disposal.
References
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Fluorophenoxy)propionic Acid
In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural information for the safe management of 3-(4-Fluorophenoxy)propionic acid, a compound of interest for researchers and scientists. Our commitment is to empower you with the knowledge to create a secure laboratory environment, ensuring both personal safety and the integrity of your research. This document moves beyond a simple checklist, offering a detailed rationale for each recommendation, grounded in established safety protocols and the specific chemical properties of the substance.
Understanding the Hazard Profile
This compound is a carboxylic acid derivative containing a fluorinated aromatic ether. Its hazard profile necessitates careful handling to avoid adverse health effects. According to safety data sheets (SDS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation (Skin corrosion/irritation)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]
A thorough understanding of these hazards is the first step toward implementing effective safety measures. All personnel handling this compound must be familiar with its SDS and receive appropriate training.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation. | Double-gloving with nitrile gloves is recommended. For prolonged handling, consider neoprene or butyl rubber gloves. | A fully buttoned lab coat. Consider a chemical-resistant apron. | Work within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required. |
| Dissolving and Solution Handling | Chemical splash goggles. A face shield is strongly recommended. | Nitrile gloves are suitable for splash protection. For immersion or extended contact, neoprene or butyl rubber gloves are advised. | Chemical-resistant lab coat or apron. | All operations should be conducted in a chemical fume hood. |
| Reaction Work-up and Purification | Chemical splash goggles and a face shield. | Neoprene or butyl rubber gloves are recommended due to potential for extended contact with the compound and various solvents. | Chemical-resistant lab coat and apron. | All procedures must be performed in a certified chemical fume hood. |
Rationale for PPE Selection:
-
Eye and Face Protection: The risk of serious eye irritation necessitates robust protection. Safety glasses with side shields offer a baseline, while chemical splash goggles provide a seal around the eyes to protect from splashes and dust. A face shield worn over goggles offers an additional barrier for the entire face.[1]
-
Hand Protection: While no specific breakthrough time data is available for this compound, general guidance for carboxylic acids and phenolic compounds suggests that nitrile gloves offer good splash protection.[2] For more prolonged contact, materials like neoprene and butyl rubber generally offer superior chemical resistance.[3] It is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately upon contamination.[3]
-
Body Protection: A lab coat protects the skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The potential for respiratory irritation from dust or vapors makes it imperative to handle this compound within a certified chemical fume hood. This engineering control is the most effective way to minimize inhalation exposure.
Donning and Doffing PPE Workflow
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for safe handling.
Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area.
Handling the Solid Compound:
-
Weighing: Use a spatula to transfer the solid onto weighing paper or into a container within the fume hood. Avoid creating dust.
-
Transfers: When transferring the solid, minimize the distance and height of the transfer to prevent dispersal.
Working with Solutions:
-
Dissolution: Slowly add the solid to the solvent to avoid splashing.
-
Handling: Use appropriate glassware and ensure all containers are clearly labeled.
Disposal Plan: Managing Chemical Waste Responsibly
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for halogenated organic waste.[4][5] Do not mix with non-halogenated waste to prevent costly and complex disposal procedures.[4]
-
Neutralization: Due to its hazardous nature, on-site neutralization of this compound is not recommended without a specific, validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.[6][7]
Waste Container Labeling:
All hazardous waste containers must be labeled in accordance with EPA and DOT regulations. The label should include:
-
The full chemical name: "this compound" (no abbreviations)[8]
-
The hazard characteristics (e.g., Irritant, Harmful)[10]
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, a prompt and appropriate response is crucial.
Minor Spill Cleanup (Solid or Liquid):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10][12]
-
Neutralization (for solid spills): Gently cover the solid spill with sodium bicarbonate to neutralize the acidic nature.[12] Avoid creating dust.
-
Absorption: For liquid spills, add the absorbent material, working from the outside in to prevent spreading.[12][13]
-
Collection: Carefully scoop the absorbed material and neutralized solid into a designated hazardous waste container.[13]
-
Decontamination:
Decontamination of Laboratory Equipment:
-
Non-disposable Glassware:
-
Rinse with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinsate as hazardous waste.
-
Wash with laboratory detergent and water.
-
Thoroughly rinse with deionized water.
-
-
Metal Surfaces (e.g., spatulas):
-
Wipe thoroughly with a cloth dampened with 70% ethanol.
-
Wash with laboratory detergent and water.
-
Rinse and dry completely.
-
Conclusion
The safe handling of this compound is achievable through a combination of understanding its hazards, consistent use of appropriate PPE, adherence to established operational and disposal protocols, and preparedness for potential spills. By integrating these practices into your laboratory workflow, you foster a culture of safety that protects both the researcher and the integrity of the scientific process. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ehs.sfsu.edu [ehs.sfsu.edu]
- 4. thgeyer.com [thgeyer.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 10. actenviro.com [actenviro.com]
- 11. epa.gov [epa.gov]
- 12. Decontamination and Sterilization [ors.od.nih.gov]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. Trespa® Solid Phenolic Laboratory Tops Care and Maintenance [phenolicresinlabs.com]
- 15. lsuhsc.edu [lsuhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
